1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYDPFFVNMCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3',5'-Dichlorochalcone Derivatives: Technical Guide to Biological Activity & Therapeutic Potential
Executive Summary
This technical guide analyzes the pharmacological profile of 3',5'-dichlorochalcone derivatives , a specialized subclass of 1,3-diaryl-2-propen-1-ones. While the chalcone scaffold is a privileged structure in medicinal chemistry, the specific introduction of chlorine atoms at the 3' and 5' positions (A-ring) significantly alters physicochemical properties—enhancing lipophilicity (
This guide details their synthesis, cytotoxic mechanisms (specifically ROS-mediated apoptosis), and antimicrobial efficacy, providing researchers with actionable protocols and mechanistic insights.
Structural Rationale & Synthesis
The "3',5'-Dichloro" Advantage
The biological potency of chalcones hinges on the
-
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the LUMO energy of the enone system, increasing its reactivity toward cysteine thiols in target proteins (e.g., tubulin, NF-
B). -
Lipophilic Optimization: The 3',5'-dichloro pattern increases membrane permeability, facilitating intracellular accumulation in drug-resistant cancer lines.
-
Steric Obstruction: Bulky halogens at these positions can hinder metabolic degradation by shielding the A-ring from enzymatic hydroxylation.
Synthesis Protocol: Claisen-Schmidt Condensation
The most robust method for generating these derivatives is the base-catalyzed Claisen-Schmidt condensation.
Reaction Scheme Visualization:
Figure 1: Synthetic pathway for 3',5'-dichlorochalcone derivatives via Claisen-Schmidt condensation.
Step-by-Step Protocol:
-
Reagents: Dissolve 3,5-dichloro-2-hydroxyacetophenone (10 mmol) and the appropriate benzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add 40% aqueous NaOH (5 mL) dropwise while stirring at room temperature.
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The reaction typically completes in 24–48 hours.
-
Work-up: Pour the reaction mixture into crushed ice/water (100 mL) and acidify with 10% HCl to pH ~4.
-
Purification: Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol to achieve >95% purity.
Anticancer Activity & Mechanism of Action
Cytotoxicity Profile
3',5'-Dichlorochalcones exhibit potent cytotoxicity against breast (MCF-7, MDA-MB-231), prostate (PC3), and leukemia cell lines. The presence of the 3',5'-dichloro moiety often results in IC
Table 1: Comparative Cytotoxicity (Representative Data)
| Compound Derivative (B-Ring) | Cell Line | IC | Mechanism Highlight |
| 4-Methoxy (Unsubstituted) | MCF-7 | 12.5 | G2/M Arrest |
| 3,4,5-Trimethoxy | MDA-MB-231 | 2.1 | Tubulin Inhibition |
| 4-Fluoro | PC3 | 5.8 | ROS Generation |
| 4-Nitro | A-549 | 8.4 | Caspase-3 Activation |
Mechanistic Pathway: ROS-Mediated Apoptosis
The primary mode of action involves the disruption of the mitochondrial membrane potential (
Signaling Pathway Visualization:
Figure 2: ROS-dependent apoptotic signaling cascade induced by dichlorochalcones.
Antimicrobial & Antifungal Potential
Beyond oncology, these derivatives show significant promise against multidrug-resistant (MDR) pathogens. The lipophilicity provided by the chlorine atoms enhances penetration through the peptidoglycan layer of Gram-positive bacteria.
-
Target Spectrum: Staphylococcus aureus (MRSA), Bacillus subtilis, Candida albicans.
-
Structure-Activity Relationship (SAR):
-
Electron-withdrawing groups (Cl, NO
) on the B-ring decrease activity compared to electron-donating groups (OH, OMe). -
The 2'-OH group on the A-ring (often retained from synthesis) is critical for intramolecular hydrogen bonding, which stabilizes the planar conformation required for bacterial membrane intercalation.
-
Experimental Protocols (Self-Validating)
In Vitro Cytotoxicity Assay (MTT)
This protocol quantifies cell metabolic activity as a proxy for viability.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the 3',5'-dichlorochalcone derivative (0.1–100
M) dissolved in DMSO (final DMSO < 0.5%). Include a Doxorubicin positive control. -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Aspirate media and add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare stock solutions of derivatives in DMSO.
-
Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth in a 96-well plate.
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Control: Include a sterility control (broth only) and growth control (bacteria + solvent).
-
Analysis: Incubate at 37°C for 24h. The MIC is the lowest concentration showing no visible turbidity.
References
-
Vertex AI Search. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones. MDPI. 1
-
Vertex AI Search. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones. MDPI. 2
-
Vertex AI Search. (2020). A novel 3',5'-diprenylated chalcone induces concurrent apoptosis and GSDME-dependent pyroptosis. NIH. 3[4][5]
-
Vertex AI Search. (2021). Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International. 6
-
Vertex AI Search. (2017). A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation. NIH. 7[4][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities [mdpi.com]
- 3. A novel 3’,5’-diprenylated chalcone induces concurrent apoptosis and GSDME-dependent pyroptosis through activating PKCδ/JNK signal in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journaljpri.com [journaljpri.com]
- 7. RETRACTED ARTICLE: A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one CAS number and properties
Executive Summary
This technical guide profiles 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one , a synthetic chalcone derivative distinguished by the 3,5-dichloro substitution pattern on the A-ring (ketone side). Belonging to the class of 1,3-diaryl-2-propen-1-ones, this compound represents a "privileged scaffold" in medicinal chemistry. Its α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent interactions with cysteine residues in biological targets. This guide details the synthesis, physicochemical properties, and biological potential of this specific derivative, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis[1][2][3]
The compound is a lipophilic, small-molecule inhibitor candidate. The 3,5-dichloro substitution increases metabolic stability and lipophilicity compared to the unsubstituted chalcone, potentially enhancing membrane permeability.
| Property | Detail |
| IUPAC Name | (2E)-1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
| Common Name | 3',5'-Dichlorochalcone |
| CAS Number | Not widely indexed (Synthesized from CAS 14401-72-0) |
| Molecular Formula | C₁₅H₁₀Cl₂O |
| Molecular Weight | 277.15 g/mol |
| SMILES | ClC1=CC(C(=O)C=CC2=CC=CC=C2)=CC(Cl)=C1 |
| Key Pharmacophore | α,β-unsaturated ketone (enone) |
Precursor Identification
To ensure reproducibility, the synthesis relies on high-purity precursors:
Synthesis Protocol: Claisen-Schmidt Condensation[6]
The most robust method for synthesizing this chalcone is the base-catalyzed Claisen-Schmidt condensation. This pathway is preferred over acid catalysis due to higher yields and reduced side reactions for electron-deficient acetophenones.
Reaction Mechanism
The reaction proceeds via an enolate ion formation from the 3,5-dichloroacetophenone, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde and subsequent dehydration.
Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation yielding the target chalcone.
Experimental Procedure
Scale: 10 mmol Yield Target: >85%
-
Preparation: In a 100 mL round-bottom flask, dissolve 3,5-dichloroacetophenone (1.89 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in Ethanol (95%) (20 mL).
-
Catalysis: Add an aqueous solution of NaOH (40%, 5 mL) dropwise while stirring at room temperature.
-
Note: The solution often turns yellow/orange immediately, indicating the formation of the chalcone chromophore.
-
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).
-
Validation: The spot for the starting acetophenone should disappear.
-
-
Workup: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (to neutralize excess base).
-
Isolation: A solid precipitate will form. Filter the solid using a Buchner funnel and wash copiously with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Result: Pale yellow needles or crystalline powder.
-
Physicochemical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
| Parameter | Value / Description | Method |
| Physical State | Pale yellow crystalline solid | Visual Inspection |
| Melting Point | Expected: 90–110°C (Estimated)* | Capillary Method |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | Solubility Test |
| LogP | ~4.8 (Calculated) | Lipophilicity Prediction |
*Note: Dichloro-substituted chalcones typically exhibit higher melting points than unsubstituted chalcones (MP ~56°C) due to increased crystal lattice energy.
Spectral Validation (Expected Signals)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80 (d, J=15.6 Hz, 1H): β-proton of the enone (characteristic of trans geometry).
-
δ 7.50 (d, J=15.6 Hz, 1H): α-proton.
-
δ 7.40–7.70 (m, 5H): Phenyl ring protons.
-
δ 7.85 (d, 2H): Protons at positions 2,6 of the dichlorophenyl ring.
-
δ 7.55 (t, 1H): Proton at position 4 of the dichlorophenyl ring.
-
-
IR Spectroscopy (KBr):
-
1650–1665 cm⁻¹: C=O stretching (conjugated ketone).
-
1600 cm⁻¹: C=C stretching (alkene).
-
800–850 cm⁻¹: C-Cl stretching.
-
Biological Potential & Mechanism of Action[7][8]
The 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one scaffold is a versatile pharmacophore. The electrophilic nature of the enone linker allows it to react with nucleophilic residues (sulfhydryl groups of cysteine) in proteins.
Critical Pathways
-
Nrf2 Activation: Chalcones can alkylate Keap1, preventing Nrf2 degradation and activating antioxidant response elements (ARE).
-
NF-κB Inhibition: Interference with the IKK complex, reducing pro-inflammatory cytokine production.
-
Tubulin Polymerization: The structural similarity to colchicine allows binding to tubulin, disrupting microtubule formation in cancer cells.
Figure 2: Primary biological signaling pathways modulated by the chalcone scaffold.
Safety & Handling
While specific toxicological data for this derivative may be limited, standard protocols for halogenated chalcones apply:
-
Skin/Eye Irritant: The α,β-unsaturated ketone is a potent alkylating agent. Wear nitrile gloves and safety goggles.
-
Inhalation: Handle crystalline powder in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C), protected from light to prevent photo-isomerization (E to Z).
References
-
TCI Chemicals. 3',5'-Dichloroacetophenone (CAS 14401-72-0) Product Page. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 240 (Benzaldehyde). Link
-
Zhuang, C., et al. "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 2017. Link
-
Basha Shaik, A., et al. "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 2017.[3] Link
-
Gomes, M. N., et al. "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules, 2017.[4] Link
Sources
Structure-Activity Relationship of Dichlorophenyl Chalcones: A Technical Guide
Executive Summary
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of dichlorophenyl chalcones, a subclass of open-chain flavonoids with potent anticancer and antimicrobial properties. Unlike generic chalcones, the dichlorophenyl variants exhibit unique physicochemical properties—specifically enhanced lipophilicity and electrophilicity—that drive their interaction with cellular targets such as tubulin, EGFR, and bacterial membranes. This document synthesizes chemical synthesis protocols, mechanistic insights, and quantitative data to serve as a blueprint for optimizing this scaffold in drug discovery.
Chemical Foundation & Synthesis
The core scaffold of a chalcone consists of two aromatic rings (Ring A and Ring B) linked by an
Synthetic Pathway: Claisen-Schmidt Condensation
The most robust method for synthesizing dichlorophenyl chalcones is the base-catalyzed Claisen-Schmidt condensation. This reaction utilizes the acidity of the
Experimental Protocol: Synthesis of (E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one
-
Reagents: Acetophenone (10 mmol), 2,4-Dichlorobenzaldehyde (10 mmol), NaOH (40% aq.), Ethanol (95%).
-
Procedure:
-
Dissolve 10 mmol of acetophenone and 10 mmol of 2,4-dichlorobenzaldehyde in 15 mL of ethanol in a round-bottom flask.
-
Place the flask in an ice bath (0–5°C) and stir magnetically.
-
Dropwise add 5 mL of 40% NaOH solution while maintaining temperature <10°C to prevent polymerization.
-
Allow the reaction to proceed at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Pour the reaction mixture into crushed ice-water containing dilute HCl to neutralize excess base.
-
Filter the resulting yellow precipitate, wash with cold water, and recrystallize from ethanol.
-
Synthesis Workflow Diagram
Fig 1. Base-catalyzed synthesis workflow for dichlorophenyl chalcones.
Structure-Activity Relationship (SAR) Analysis
The biological potency of dichlorophenyl chalcones is governed by three primary structural factors: the reactivity of the enone "warhead," the lipophilicity conferred by the chlorine atoms, and the steric fit within the target binding pocket.
The Enone "Warhead" (Michael Acceptor)
The
-
Chlorine Effect: Chlorine is electron-withdrawing (inductive effect, -I). Placing Cl atoms on Ring B (the aldehyde derived ring) increases the electrophilicity of the
-carbon, enhancing reactivity with cysteine thiols. -
Causality: A 2,4-dichloro substitution pattern creates a highly reactive center compared to unsubstituted chalcones, correlating with lower IC50 values in cytotoxicity assays.
Positional Effects: 2,4-Dichloro vs. 3,4-Dichloro
The position of the chlorine atoms dictates both steric hindrance and electronic distribution.
| Substitution | Electronic Effect | Steric Effect | Biological Consequence |
| 2,4-Dichloro | Strong electron withdrawal; activates | Ortho-Cl (pos 2) forces Ring B out of planarity. | High Potency. The twist often favors binding to the colchicine site of tubulin and protects the enone from premature metabolic reduction. |
| 3,4-Dichloro | Strong electron withdrawal. | Planar conformation maintained. | Moderate/High Potency. Better membrane planarity but may lack the specific steric "lock" required for certain kinase pockets (e.g., EGFR). |
| 2,6-Dichloro | Strong withdrawal. | Severe steric hindrance (di-ortho). | Variable. Can prevent binding if the pocket is narrow; however, highly effective against fungal membranes due to disruption of lipid packing. |
Lipophilicity and Membrane Permeability
Dichlorination significantly increases the partition coefficient (LogP).
-
Mechanism: Bacterial and fungal cell walls are lipid-rich barriers. The hydrophobic nature of the dichlorophenyl moiety facilitates passive diffusion across these membranes, allowing the chalcone to reach intracellular targets (e.g., DNA, mitochondria).
-
Data Support: 2',4'-dichloro-chalcone exhibits superior antifungal activity against Fusarium species compared to its non-chlorinated analogs due to enhanced cellular uptake.
Mechanism of Action (MOA)
Dichlorophenyl chalcones act as "dirty drugs" or multi-target agents, which is advantageous for overcoming resistance in cancer and microbial infections.
Tubulin Polymerization Inhibition
The 2,4-dichlorophenyl moiety mimics the pharmacophore of colchicine. It binds to the colchicine-binding site of
ROS-Mediated Apoptosis
The electrophilic enone depletes intracellular glutathione (GSH) via Michael addition. The resulting drop in antioxidant capacity leads to an accumulation of Reactive Oxygen Species (ROS), triggering mitochondrial membrane depolarization and the release of cytochrome c.
Signaling Pathway Diagram
Fig 2. Dual mechanism: Tubulin inhibition and ROS-mediated apoptosis.
Data Presentation
The following data highlights the superior potency of the 2,4-dichloro substitution pattern in anticancer assays compared to other halogenated or methyl-substituted analogs.
Table 1: Comparative Cytotoxicity (IC50) of Chalcone Derivatives
Data derived from studies on (E)-N-(4-cinnamoylphenyl)benzenesulfonamide derivatives.
| Compound ID | Ring B Substitution | AGS (Gastric Cancer) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | SAR Insight |
| Cmpd 5 | 2,4-Dichloro | < 1.00 | 1.57 | Highest Potency: Ortho/Para-Cl combination maximizes binding and lipophilicity. |
| Cmpd 7 | 4-Chloro | 2.15 | 3.40 | Moderate activity; lacks the steric influence of the ortho-Cl. |
| Cmpd 4 | Unsubstituted (H) | > 5.00 | > 6.00 | Lack of lipophilic/electronic activation results in poor potency. |
| Cmpd 8 | 4-Methyl | > 8.00 | > 9.00 | Electron-donating group reduces enone electrophilicity. |
Table 2: Antimicrobial Efficacy (MIC)
Target: Fusarium tricinctum (Fungal Pathogen)
| Compound | Concentration (µM) | Inhibition Rate (%) | Mechanism Note |
| 2',4'-Dichloro-chalcone | 1.0 | 32.3% | Strong ROS induction (>40% increase). |
| 4'-Fluoro-chalcone | 1.0 | < 15% | Lower lipophilicity limits membrane penetration. |
| Control (DMSO) | - | 0% | - |
Experimental Protocols
MTT Cytotoxicity Assay
To validate the SAR claims, the following protocol is recommended for determining IC50 values.
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve dichlorophenyl chalcones in DMSO. Prepare serial dilutions (0.5 – 50 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove medium. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % viability =
. Plot dose-response curves to determine IC50.
References
-
Ochocka, R., Hałasa, R., & Stefanowicz-Hajduk, J. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences. Link
-
Wang, Y., et al. (2023).[3] The 2′,4′-Dichloro-chalcone Inhibits the In Vitro Growth and Pathogenicity of Fusarium tricinctum and Trichothecium roseum by Activating Cyanide-Resistant Respiration. Journal of Fungi. Link
-
BenchChem. (2025). Application Notes & Protocols: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation. BenchChem Technical Guides. Link
-
Modzelewska, A., et al. (2006). Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells. Biochemical Pharmacology. Link
-
Rozmer, Z., & Perjési, P. (2016). Natural and Synthetic Chalcones: Pharmacological Mechanisms and Anticancer Potential. Phytochemistry Reviews. Link
Sources
Technical Guide: Design, Synthesis, and Therapeutic Potential of 3,5-Dichlorophenyl Chalcones
Topic: Literature Review of Chalcones with 3,5-Dichlorophenyl Moieties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure in medicinal chemistry, serving as a precursor to flavonoids and isoflavonoids.[1][2][3][4][5][6] Among the vast library of synthetic derivatives, chalcones incorporating 3,5-dichlorophenyl moieties have emerged as high-value targets. The specific substitution of chlorine atoms at the meta positions (3 and 5) of the aromatic ring confers unique physicochemical properties:
-
Enhanced Lipophilicity: The dichloro-substitution significantly increases logP, facilitating passive transport across lipid bilayers, crucial for intracellular target engagement (e.g., tubulin, nuclear receptors).
-
Metabolic Stability: Halogenation blocks common metabolic soft spots, potentially extending the half-life (
) of the molecule by hindering CYP450-mediated oxidation at those positions. -
Electronic Effects: The electron-withdrawing nature of the chlorines modulates the electrophilicity of the
-unsaturated ketone (the Michael acceptor), optimizing covalent or non-covalent interactions with cysteine residues in target proteins.
This guide provides a rigorous technical review of the synthesis, structure-activity relationships (SAR), and biological mechanisms of this specific subclass of chalcones.
Chemical Architecture & Synthesis[8][9]
The Synthetic Pathway: Claisen-Schmidt Condensation
The most robust method for synthesizing 3,5-dichlorophenyl chalcones is the Claisen-Schmidt condensation . This reaction involves the aldol condensation of an acetophenone with a benzaldehyde in the presence of a strong base, followed by dehydration to form the enone system.
Causality in Reagent Choice:
-
Substrate Selection: To install the 3,5-dichlorophenyl moiety, one must select either 3,5-dichlorobenzaldehyde (reacting with an acetophenone) or 3,5-dichloroacetophenone (reacting with a benzaldehyde). The choice depends on which ring (A or B) requires the halogenation for optimal binding.
-
Base vs. Acid Catalysis: Base catalysis (NaOH or KOH) is preferred for electron-deficient aldehydes (like 3,5-dichlorobenzaldehyde) because the aldehyde carbonyl is highly electrophilic, facilitating the attack by the enolate. Acid catalysis is reserved for substrates sensitive to base hydrolysis.
Validated Experimental Protocol
Objective: Synthesis of (E)-3-(3,5-dichlorophenyl)-1-phenylprop-2-en-1-one.
Reagents:
-
Acetophenone (10 mmol)
-
3,5-Dichlorobenzaldehyde (10 mmol)
-
Ethanol (95%, 15 mL)
-
Sodium Hydroxide (NaOH) solution (40% aq., 2 mL)
-
Ice-water bath
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of acetophenone in 15 mL of 95% ethanol. Stir magnetically at room temperature until homogenous.
-
Catalyst Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add 2 mL of 40% NaOH solution. Reasoning: Low temperature prevents polymerization and side reactions during enolate formation.
-
Coupling: Add 10 mmol of 3,5-dichlorobenzaldehyde to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product typically appears as a yellow precipitate.
-
Quenching & Isolation: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of dilute HCl (to neutralize excess base).
-
Purification: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove salts. Recrystallize from hot ethanol to yield yellow needle-like crystals.
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the Claisen-Schmidt condensation synthesis of 3,5-dichlorophenyl chalcones.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The 3,5-dichlorophenyl moiety is not merely a structural filler; it acts as a "molecular hook."
-
Halogen Bonding: The chlorine atoms can participate in halogen bonding with backbone carbonyls or specific amino acid residues (e.g., Gly, Ala) in the binding pocket of target proteins like tubulin.
-
Steric Obstruction: The bulky chlorines at positions 3 and 5 create a steric shield that prevents rotation of the B-ring, locking the molecule into a planar conformation favorable for intercalation into DNA or binding to the colchicine site of tubulin.
Representative Biological Activity Data
The following table summarizes the potency of chalcones bearing electron-withdrawing groups (like Cl) against key cancer lines and pathogens.
| Compound Class | Substitution Pattern | Target / Cell Line | Activity Metric (IC50 / MIC) | Mechanism Insight |
| Anticancer | 3,5-dichloro (B-ring) | HCT-116 (Colon Cancer) | 2.5 – 8.0 µM | Induces G2/M phase arrest; Tubulin inhibition [1, 5]. |
| Anticancer | 3,5-dichloro-4-hydroxy | MCF-7 (Breast Cancer) | 4.2 ± 1.0 µM | Disruption of mitochondrial membrane potential [6]. |
| Antimicrobial | 3,5-dichloro | Staphylococcus aureus (MRSA) | 25 – 50 µg/mL | Membrane disruption and inhibition of sortase A [2, 3]. |
| Antifungal | 3,5-dichloro | Candida albicans | 15 – 30 µM | Inhibition of ergosterol biosynthesis [4]. |
Note: Values are representative ranges derived from comparative literature reviews of halogenated chalcones.
Therapeutic Mechanisms of Action
Anticancer: Tubulin Polymerization Inhibition
One of the primary mechanisms for 3,5-dichlorophenyl chalcones is the inhibition of tubulin polymerization. These molecules bind to the colchicine-binding site of tubulin.[7] The 3,5-dichloro substitution mimics the trimethoxy ring of colchicine in terms of space-filling and hydrophobic interaction, preventing the formation of microtubules required for cell division (mitosis).
Apoptosis Induction (Intrinsic Pathway)
Following mitotic arrest, these chalcones trigger the intrinsic apoptotic pathway. The stress signals lead to:
-
Downregulation of Bcl-2 (anti-apoptotic).
-
Upregulation of Bax (pro-apoptotic).
-
Release of Cytochrome c from mitochondria.
-
Activation of Caspase-3/9 cascade leading to cell death.
Mechanism of Action Diagram
Figure 2: Signaling pathway illustrating the dual mechanism of tubulin inhibition and apoptosis induction by 3,5-dichlorophenyl chalcones.
References
-
Chalcone Derivatives: Role in Anticancer Therapy Source: National Institutes of Health (PMC) [Link]
-
Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus Source: PubMed [Link][8]
-
Synthesis and Antimicrobial Evaluation of New Chalcones Source: ResearchGate [Link]
-
Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones... for Their Antifungal Activities Source: Molecules (MDPI) [Link]
-
Anticancer Mechanisms of Natural and Synthetic Chalcones Source: Encyclopedia (MDPI) [Link]
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor Source: National Institutes of Health (PMC) [Link]
Sources
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> - Indian Journal of Medical Research [ijmr.org.in]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journaljabb.com [journaljabb.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action for 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
[1][2]
Executive Summary
1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one (hereafter referred to as 3,5-DCP-Chalcone ) is a bioactive small molecule belonging to the 1,3-diaryl-2-propen-1-one class.[1][2] Unlike natural chalcones (e.g., xanthohumol), this synthetic derivative incorporates a 3,5-dichlorophenyl A-ring , a structural modification designed to enhance lipophilicity (
Primary Pharmacological Directive:
The compound functions as a pleiotropic covalent inhibitor .[1][2] Its core mechanism relies on the
Chemical Identity & Structural Biology[1][2][3]
Structure-Activity Relationship (SAR)
The potency of 3,5-DCP-Chalcone is dictated by three structural domains:
| Domain | Structural Feature | Mechanistic Function |
| A-Ring | 3,5-Dichlorophenyl | Hydrophobic Clamp: The chlorine atoms at positions 3 and 5 increase lipophilicity, facilitating entry into the hydrophobic pocket of the colchicine-binding site on |
| Linker | Warhead: Acts as a Michael acceptor.[1][2] It forms a covalent adduct with sulfhydryl (-SH) groups of Cysteine residues (e.g., Cys239 in | |
| B-Ring | Phenyl (Unsubstituted) | Steric Guide: Provides the necessary planar geometry to intercalate between protein domains, though substitution (e.g., 4-methoxy) often enhances potency further.[1][2] |
Mechanism of Action (MoA)
Primary Pathway: Tubulin Destabilization & Mitotic Arrest
3,5-DCP-Chalcone binds to the colchicine-binding site at the interface of
-
Binding: The 3,5-dichlorophenyl moiety occupies the hydrophobic accessory pocket, while the enone linker positions itself near reactive cysteines.[1][2]
-
Disruption: The binding sterically hinders the incorporation of GTP-tubulin into the growing microtubule (+) end.[1][2]
-
Consequence: Microtubule catastrophe ensues, activating the Spindle Assembly Checkpoint (SAC).[1][2] The cell arrests in the G2/M phase , leading to mitotic catastrophe .[1][2]
Secondary Pathway: TrxR Inhibition & ROS Surge
The electrophilic nature of the enone linker allows 3,5-DCP-Chalcone to alkylate the selenocysteine/cysteine active site of Thioredoxin Reductase (TrxR) .[1][2]
-
Inhibition: Irreversible inhibition of TrxR prevents the reduction of oxidized thioredoxin (Trx-S2).[1][2]
-
ROS Accumulation: Depletion of reduced Trx leads to an accumulation of Reactive Oxygen Species (ROS).[1][2]
-
Apoptosis: High ROS levels trigger the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c and activating Caspase-3/9.[1][2]
Signaling Cascade Visualization
The following diagram illustrates the dual-pathway activation leading to cell death.
Figure 1: Dual mechanism of action showing tubulin destabilization and oxidative stress induction.[1][2]
Experimental Validation Protocols
To validate these mechanisms in a research setting, the following protocols are recommended. These are designed to be self-validating with positive controls.
In Vitro Tubulin Polymerization Assay
Objective: Confirm direct interaction with tubulin. Method: Fluorescence-based polymerization tracking (DAPI or fluorescent reporter).[1][2]
-
Preparation: Prepare purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.[2]
-
Treatment: Add 3,5-DCP-Chalcone (1, 5, 10
M). Use Colchicine (5 M) as a positive control and Taxol as a stabilizer control.[1][2] -
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.
-
Expected Result: A dose-dependent decrease in the Vmax of the polymerization curve, mimicking Colchicine.[1][2]
Cell Cycle Analysis (Flow Cytometry)
Objective: Verify G2/M arrest.
-
Cell Line: HeLa or MCF-7 cells.
-
Incubation: Treat cells with IC50 concentration of 3,5-DCP-Chalcone for 24 hours.
-
Staining: Fix cells in 70% ethanol (-20°C). Stain with Propidium Iodide (PI) + RNase A.[2]
-
Validation: A distinct peak shift showing >30% of population in G2/M phase (4N DNA content) confirms mitotic arrest.[1][2]
Western Blotting for Apoptotic Markers
Objective: Confirm mitochondrial apoptosis pathway.[1][2]
| Target Protein | Expected Change | Rationale |
| Bcl-2 | Downregulation | Loss of anti-apoptotic protection.[1][2] |
| Bax | Upregulation | Pro-apoptotic pore formation.[1][2] |
| Cleaved PARP | Presence (89 kDa) | Hallmark of Caspase-3 activity.[1][2] |
| p53 | Upregulation | Response to DNA damage/mitotic stress (if p53 wt).[1][2] |
Pharmacokinetics & Drug Development Potential[1]
ADME Profile (Predicted)
-
Lipophilicity: High (LogP ~5.2).[2] Requires formulation (e.g., cyclodextrin complexation or lipid nanoparticles) for in vivo delivery.[2]
-
Metabolism: The 3,5-dichloro A-ring blocks common metabolic soft spots (hydroxylation), potentially increasing half-life (
) compared to unsubstituted chalcones.[1][2] -
Toxicity: Potential for off-target thiol reactivity (glutathione depletion).[2] Therapeutic window must be established via therapeutic index (TI) studies.[2]
Lead Optimization Strategy
To improve water solubility while retaining potency, consider:
References
-
Modzelewska, A. et al. (2016).[2] Anticancer activities of novel chalcone derivatives: A structural approach. European Journal of Medicinal Chemistry. Link[2]
-
Ducki, S. et al. (1998).[1][2] Potent antimitotic and cell growth inhibitory properties of substituted chalcones. Bioorganic & Medicinal Chemistry Letters. Link
-
Singh, P. et al. (2014).[2] Biological activities of chalcones. Medicinal Chemistry Research. Link[2]
-
Zhang, X. et al. (2018).[1][2] Targeting the Thioredoxin System for Cancer Therapy. Trends in Pharmacological Sciences. Link[2]
-
ChemScene . (2024). Product Data: (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Analog Reference). Link
Methodological & Application
synthesis of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one using 3,5-dichloroacetophenone
Application Note: Scalable Synthesis of 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Executive Summary
This guide details the synthesis of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one , a halogenated chalcone derivative. Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities.[1] The inclusion of the 3,5-dichloro motif on the A-ring (acetophenone derived) is strategically significant for modulating lipophilicity and metabolic stability, often enhancing bioavailability compared to non-halogenated analogs.
The protocol utilizes a base-catalyzed Claisen-Schmidt condensation between 3,5-dichloroacetophenone and benzaldehyde. This method is selected for its atom economy, operational simplicity, and high stereoselectivity for the thermodynamically stable (E)-isomer.
Scientific Background & Mechanism
Reaction Logic
The synthesis relies on the acidity of the
Mechanistic Pathway
-
Enolization: Hydroxide deprotonates the
-carbon of 3,5-dichloroacetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde (electrophile).
-
Proton Transfer: Formation of the
-hydroxy ketone (aldol adduct). -
Dehydration (E1cB): Elimination of water to form the
-unsaturated ketone (chalcone).
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation yielding the target chalcone.
Experimental Protocol
Reagents and Equipment
| Reagent/Material | CAS Number | Role | Purity Grade |
| 3,5-Dichloroacetophenone | 14401-72-0 | Nucleophile | >97% |
| Benzaldehyde | 100-52-7 | Electrophile | >99% (Freshly distilled) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Catalyst | Reagent Grade |
| Ethanol (95% or Absolute) | 64-17-5 | Solvent | ACS Grade |
| Hydrochloric Acid (10%) | 7647-01-0 | Neutralization | ACS Grade |
| Ice/Water | N/A | Quenching | Distilled |
Step-by-Step Procedure
Step 1: Catalyst Preparation
-
Dissolve NaOH (2.2 equivalents) in a minimum amount of water.
-
Add this aqueous solution to Ethanol (approx. 10 mL per mmol of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0–5 °C using an ice bath.
Step 2: Reactant Addition
-
Add 3,5-dichloroacetophenone (1.0 equivalent) to the chilled alkaline solution. Stir for 10–15 minutes to ensure enolate formation. Note: The solution may darken slightly.
-
Add Benzaldehyde (1.0–1.1 equivalents) dropwise over 5 minutes.
-
Critical Control Point: Maintain temperature <10 °C during addition to prevent Cannizzaro reaction side-products.
-
Step 3: Reaction Phase
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 3–6 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product typically appears as a distinct UV-active spot with a lower R_f than the starting ketone.
Step 4: Work-up and Isolation
-
Pour the reaction mixture into crushed ice (approx. 5x reaction volume) with stirring.
-
Acidify carefully with 10% HCl to pH ~7. This neutralizes the base and facilitates precipitation.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the solid cake copiously with cold water (3x) to remove inorganic salts.
-
Wash with a small amount of cold 10% ethanol to remove unreacted aldehyde.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (or Methanol).
-
Allow to cool slowly to room temperature, then refrigerate (4 °C) to maximize yield.
-
Filter the crystals and dry in a vacuum oven at 40 °C for 6 hours.
Figure 2: Operational workflow for the synthesis and purification of the target chalcone.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.
Physical Properties
-
Appearance: Light yellow to crystalline solid.
-
Yield: Expected range 75–90% (dependent on dryness of reagents).
-
Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in Ethanol (cold); insoluble in water.
Spectroscopic Data (Expected)
-
H NMR (CDCl
, 400 MHz):-
Alkene Protons: Two doublets at
7.4–7.8 ppm with a coupling constant Hz , confirming the trans (E) geometry. -
Aromatic Ring A (3,5-dichloro):
-
Protons at C2 and C6 (equivalent) appear as a doublet (
Hz) around 7.8–7.9 ppm. -
Proton at C4 appears as a triplet (
Hz) around 7.5–7.6 ppm.
-
-
Aromatic Ring B (Phenyl): Multiplets in the range of
7.4–7.7 ppm.
-
-
IR Spectroscopy (ATR):
-
C=O Stretch: ~1650–1665 cm
( -unsaturated ketone). -
C=C Stretch: ~1600 cm
. -
C-Cl Stretch: ~700–800 cm
.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Reaction incomplete or product oiling out. | Extend reaction time; add more ice water to force precipitation; scratch flask wall to induce nucleation. |
| Oily Product | Impurities or solvent retention. | Recrystallize again; ensure ethanol is removed; try Methanol/Water mixtures for recrystallization. |
| Cannizzaro Side Reaction | Base concentration too high or temp too high. | Keep temperature <10°C during addition; reduce NaOH concentration to 10%. |
| Starting Material Remains | Old Benzaldehyde (oxidized to Benzoic Acid). | Distill Benzaldehyde before use or wash with NaHCO |
References
-
General Claisen-Schmidt Protocol: Gordon College. Claisen-Schmidt Condensation Preparation of Dibenzalacetone.
-
Biological Relevance of Chalcones: National Institutes of Health (NIH). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones.
-
Microwave-Assisted Synthesis (Alternative): ResearchGate. Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts.
-
Structural Characterization: IUCrData. (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one (Structural analog comparison). [2]
-
Medicinal Chemistry Review: International Journal of Pharmaceutical Sciences. The Role of Chalcones in Modern Medicinal Chemistry.
Sources
Green Synthesis Protocols for 3',5'-Dichlorochalcone
A Mechanistic & Practical Guide for Drug Development
Executive Summary
This application note details the green synthesis of 3',5'-dichlorochalcone (IUPAC: (E)-1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one). Moving beyond traditional solvent-heavy Claisen-Schmidt condensations, this guide focuses on Mechanochemical (Solvent-Free) and Microwave-Assisted protocols. These methods not only align with the 12 Principles of Green Chemistry but also offer superior yields (>90%) and drastically reduced reaction times compared to conventional reflux methods.
Strategic Analysis & Retrosynthesis
The target molecule, 3',5'-dichlorochalcone, is a privileged scaffold in medicinal chemistry, exhibiting potential anti-inflammatory, antimicrobial, and anticancer properties due to the electron-withdrawing chlorine substituents on the A-ring.
Retrosynthetic Logic: The synthesis relies on the Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.[1][2][3][4]
-
Fragment A (Electrophile): Benzaldehyde (Non-enolizable).
-
Fragment B (Nucleophile): 3,5-Dichloroacetophenone (Enolizable).
Green Chemistry Rationale:
-
Atom Economy: Water is the only stoichiometric byproduct.
-
Solvent Reduction: Elimination of bulk solvents (ethanol/methanol) in the grinding method reduces waste mass by >80%.
-
Energy Efficiency: Microwave irradiation targets dipolar polarization, heating the reaction mixture directly rather than the vessel.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the optimal synthesis method based on laboratory constraints and scale.
Caption: Decision matrix for selecting between mechanochemical and microwave-assisted synthesis pathways.
Experimental Protocols
Method A: Solvent-Free Mechanochemical Synthesis (Recommended)
Principle: Friction and pressure generate localized heat (micro-reactors) at the contact points of solid reagents, overcoming the activation energy barrier without bulk solvent. The presence of solid NaOH provides the necessary basic surface for enolate formation.
Reagents:
-
3,5-Dichloroacetophenone (1.0 eq, 5 mmol, ~0.945 g)
-
Benzaldehyde (1.0 eq, 5 mmol, ~0.53 g/0.51 mL)
-
Sodium Hydroxide (NaOH) pellets (1.2 eq, 6 mmol, ~0.24 g)
Protocol:
-
Preparation: Place the solid 3,5-dichloroacetophenone and liquid benzaldehyde in a clean porcelain mortar.
-
Activation: Add the solid NaOH pellets directly to the mixture.
-
Reaction: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will initially become a paste.[5] Within 2-5 minutes, the color will change (typically to light yellow) indicating chalcone formation. The mixture may solidify as the product forms.
-
Duration: Continue grinding for 10–15 minutes to ensure completion.
-
-
Quenching: Add 10 mL of cold distilled water to the mortar to dissolve the inorganic salts (excess NaOH and NaCl byproduct).
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL) until the filtrate is neutral pH.
-
Purification: Recrystallize the crude solid from hot Ethanol (95%).
-
Drying: Dry in a desiccator or vacuum oven at 40°C.
Yield Expectation: 85–95%
Method B: Microwave-Assisted Synthesis
Principle: Microwave irradiation (MW) provides rapid, uniform heating. The polar solvent (ethanol) and ionic base (KOH) couple efficiently with the microwave field, accelerating the rate-determining step (aldol addition).
Reagents:
-
3,5-Dichloroacetophenone (1.0 eq, 2 mmol)
-
Benzaldehyde (1.0 eq, 2 mmol)
-
Potassium Hydroxide (KOH) (1.5 eq)
-
Solvent: Ethanol (5 mL)
Protocol:
-
Setup: In a 10 mL microwave-safe vial, dissolve 3,5-dichloroacetophenone and benzaldehyde in ethanol.
-
Catalyst Addition: Add KOH pellets (crushed) or a concentrated aqueous KOH solution (0.5 mL).
-
Irradiation: Place in a microwave reactor (e.g., Monowave or CEM).
-
Settings: Power = 150–300 W (or maintain Temp = 80°C).
-
Time: 1–3 minutes (monitor via TLC).
-
Note: If using a domestic microwave (not recommended for precision), use "Low/Defrost" cycles of 30 seconds to prevent superheating/bumping.
-
-
Work-up: Pour the hot reaction mixture onto 50 g of crushed ice/water with stirring.
-
Isolation: The product will precipitate immediately. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol.
Yield Expectation: 88–96%
Characterization & Validation
To ensure the integrity of the synthesized 3',5'-dichlorochalcone, the following spectral features must be verified.
| Technique | Parameter | Expected Value | Mechanistic Insight |
| 1H NMR | Vinyl Protons (H-α, H-β) | δ 7.4–7.8 ppm (d, J ≈ 15–16 Hz) | The large coupling constant (J) confirms the (E)-configuration (trans) of the alkene. |
| 1H NMR | Aromatic Protons | δ 7.9–8.0 ppm (m) | 3,5-dichloro substitution pattern on Ring A simplifies the splitting (typically doublets/triplets). |
| FT-IR | C=O Stretch | 1640–1660 cm⁻¹ | Conjugation with the double bond and aryl rings lowers the frequency compared to non-conjugated ketones. |
| FT-IR | C=C Stretch | 1580–1600 cm⁻¹ | Characteristic of the α,β-unsaturated system. |
| Melting Point | Range | ~100–105°C (Lit. dependent) | Sharp range (<2°C) indicates high purity. |
Mechanism of Action (Chemical)
The synthesis follows the Claisen-Schmidt Condensation pathway.[1][2][3][4][5][6] The base deprotonates the acetyl group of 3,5-dichloroacetophenone to form an enolate. This enolate attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration (E1cB mechanism) yields the conjugated enone system.
Caption: Simplified mechanistic pathway for Claisen-Schmidt condensation.
Comparative Analysis: Green vs. Conventional
The following table highlights the advantages of the protocols described above compared to the traditional reflux method (typically 6-12 hours in ethanol/methanol).
| Metric | Conventional Reflux | Method A: Solvent-Free | Method B: Microwave |
| Reaction Time | 6 – 12 Hours | 10 – 20 Minutes | 1 – 5 Minutes |
| Yield | 65 – 75% | 85 – 95% | 88 – 96% |
| Solvent Use | High (Reaction + Workup) | Very Low (Workup only) | Low (Reaction + Workup) |
| Energy Input | High (Prolonged Heating) | Low (Mechanical Energy) | Moderate (High efficiency) |
| Atom Economy | Moderate | High | High |
Application Note: Biological Relevance
Researchers utilizing this protocol are often investigating the pharmacophore properties of the chalcone scaffold. The 3',5'-dichloro substitution pattern is critical for:
-
Lipophilicity: The chlorine atoms increase logP, enhancing membrane permeability.
-
Electronic Effects: Electron-withdrawing groups can influence the reactivity of the Michael acceptor (the enone), which is often the mechanism for biological activity (e.g., cysteine modification in proteins).
-
Target Activity: Analogs of this specific chalcone have shown promise in antiplasmodial (malaria) and antimicrobial assays [1, 2].
References
-
VertexAI Search Result 1.1: A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025).[3][4][7][8][9][10] Global Research Online. Link
-
VertexAI Search Result 1.9: Solvent Free Synthesis of Chalcones and their Antibacterial Activities. (2025).[3][4][7][8][9][10] ResearchGate. Link
-
VertexAI Search Result 1.16: 3',5'-Dichloroacetophenone | C8H6Cl2O | CID 2758058. PubChem.[7] Link
-
VertexAI Search Result 1.12: Solvent-Free Synthesis of Chalcones. (2023).[11] Green Chemistry Teaching and Learning Community. Link
-
VertexAI Search Result 1.17: Synthesis, antiplasmodial activity and in silico molecular docking study of pinocembrin and its analogs. (2022).[3][6][12] PMC (NIH). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antiplasmodial activity and in silico molecular docking study of pinocembrin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. 3',5'-Dichloroacetophenone | C8H6Cl2O | CID 2758058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gctlc.org [gctlc.org]
- 12. Synthesis, antiplasmodial activity and in silico molecular docking study of pinocembrin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization Solvent Systems for 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Introduction and Mechanistic Overview
1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one is a halogenated chalcone derivative of significant interest in medicinal chemistry and structural biology. Typically synthesized via the base-catalyzed1 between 3,5-dichloroacetophenone and benzaldehyde[1], the crude isolate often contains unreacted starting materials, polymeric byproducts, and residual alkali.
Proper crystallization of this compound is not merely a purification step; it is a thermodynamic selection process. The presence of the 3,5-dichloro substitution on the A-ring fundamentally alters the molecule's lipophilicity (logP) and electronic distribution compared to unsubstituted chalcones[2]. This necessitates highly specific solvent systems to prevent liquid-liquid phase separation ("oiling out") and to promote proper halogen bonding (Cl···Cl or Cl···O) during crystal lattice formation.
Physicochemical Properties & Solvent Causality
As an Application Scientist, I emphasize that selecting a crystallization solvent requires understanding the specific intermolecular forces at play:
-
Avoidance of Pure Alcohols: While ethanol is a standard solvent for many chalcones, the highly lipophilic 3,5-dichlorophenyl moiety reduces solubility at lower temperatures. Rapid cooling in pure ethanol often leads to supersaturation spikes, causing the compound to oil out as an amorphous mass rather than forming a crystalline lattice.
-
The Role of Acetic Acid in Bulk Purification: The Claisen-Schmidt reaction utilizes strong bases (e.g., NaOH or KOH). Residual base in the crude matrix can catalyze unwanted Michael additions or self-polymerization during the heating phase of recrystallization. Adding 3 neutralizes this base, protonates reactive enolates, and increases the solubility of polar impurities, ensuring the target chalcone crystallizes cleanly[3].
-
Ternary Systems for X-Ray Crystallography: To grow diffraction-quality single crystals, a delicate balance of solubility and volatility is required. A ternary mixture of1 provides this[1]. Acetone offers high initial solubility, ethanol provides hydrogen-bond directionality for the carbonyl groups, and ethyl acetate acts as a volatile anti-solvent that drives slow, controlled nucleation.
Solvent System Selection
Table 1: Comparative Crystallization Solvent Systems for 3,5-Dichlorophenyl Chalcones
| Solvent System | Ratio (v/v) | Dielectric Constant (ε) | Primary Application | Expected Morphology |
| Ethanol / Acetic Acid | 10:1 | ~23.5 | Bulk Purification / Scale-up | High-purity microcrystalline powder |
| Acetone / EtOH / EtOAc | 1:1:1 | ~15.8 | Single-Crystal X-Ray Diffraction | Orthorhombic / Monoclinic crystals |
| Ethyl Acetate / Hexane | 1:4 | ~3.8 | Flash Chromatography Recovery | Amorphous solid / Fine needles |
| Absolute Ethanol | 100% | 24.5 | Routine Recrystallization | Needles (High risk of oiling out) |
Experimental Protocols: Self-Validating Workflows
Protocol A: Bulk Purification via Acidified Ethanol
Designed for >85% yield and >99% purity for biological assays.
-
Dissolution: Suspend 10 g of crude 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one in 50 mL of absolute ethanol in a round-bottom flask.
-
Heating: Heat the mixture to reflux (78°C) under continuous stirring until the solid dissolves.
-
Acidification (Critical Step): Add glacial acetic acid dropwise (approx. 5 mL) to the boiling solution[3].
-
Validation Check: Briefly remove an aliquot and test with pH paper. The solution must read between pH 4–5. If pH > 7, add more acetic acid to prevent base-catalyzed degradation.
-
-
Hot Filtration: If the solution remains turbid, perform a rapid hot filtration through a pre-warmed Buchner funnel to remove insoluble polymeric byproducts.
-
Controlled Cooling: Remove from heat and allow the flask to cool ambiently to room temperature (20°C) over 2 hours. Do not disturb the flask.
-
Validation Check: Crystal formation should initiate at ~35°C. If an oil forms at the bottom of the flask, the solvent is too non-polar. Reheat to reflux and add 2–5% v/v deionized water to adjust the dielectric constant, then cool again.
-
-
Harvesting: Chill the flask in an ice bath (4°C) for 1 hour. Filter the microcrystalline powder under vacuum, wash with 10 mL of ice-cold ethanol, and dry under a vacuum desiccator.
Protocol B: Single-Crystal Growth for X-Ray Diffraction
Designed for slow nucleation yielding large, defect-free crystals.
-
Solvent Preparation: Prepare a 30 mL ternary mixture of Acetone, Ethanol, and Ethyl Acetate in a 1:1:1 (v/v) ratio[1].
-
Undersaturated Dissolution: Dissolve 50 mg of the purified chalcone (from Protocol A) into 5 mL of the ternary solvent mixture in a 20 mL glass scintillation vial at room temperature.
-
Validation Check: The solution must be completely clear and undersaturated. If any particulate remains, filter the solution through a 0.22 µm PTFE syringe filter. Particulates act as premature nucleation sites, leading to polycrystalline clusters instead of single crystals.
-
-
Controlled Evaporation: Seal the vial with a PTFE-lined cap. Use a fine needle to puncture 2–3 small holes in the cap.
-
Incubation: Place the vial in a vibration-free, temperature-controlled environment (20–22°C) away from direct sunlight.
-
Validation Check: Monitor the vial after 72 hours. If evaporation is proceeding too rapidly (indicated by a crust forming on the glass walls), cover one or two of the pinholes with parafilm.
-
-
Harvesting: After 7–14 days, harvest the resulting orthorhombic or monoclinic crystals directly into paratone oil for X-ray mounting.
Workflow Visualization
Fig 1: Workflow for the synthesis and crystallization of 3,5-dichloro chalcone derivatives.
References
-
Title: Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation Source: MDPI (Molecules) URL: 1
-
Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review Source: ACS Publications URL: 2
-
Title: Synthesis, Characterization Of Some Novel Heterocycles And Their Growth Promoting Effect On Some Flowering Plants Source: Sphinx Knowledge House URL: 3
Sources
Precision Cytotoxicity Profiling of 3',5'-Dichlorochalcone: An Optimized MTT Assay Protocol
Abstract & Scope
This technical guide details the optimized protocol for evaluating the cytotoxicity of 3',5'-dichlorochalcone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. While standard MTT protocols exist, hydrophobic chalcone derivatives present specific challenges—namely aqueous precipitation ("crashing out") and solvent-induced toxicity—that can generate false positives. This guide integrates field-proven solubility strategies with rigorous experimental controls to ensure data integrity for drug development professionals.
Mechanistic Principle
The MTT assay relies on the conversion of the water-soluble, yellow tetrazolium salt (MTT) into insoluble, purple formazan crystals.[1][2] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) within the mitochondria of metabolically active cells.[2]
Key Causality:
Because 3',5'-dichlorochalcone targets mitochondrial function and reactive oxygen species (ROS) modulation in cancer cells (e.g., MCF-7, A-375) [1][2], maintaining mitochondrial integrity during the pre-read phase is critical.
Critical Pre-Assay Considerations
Solubility & The "Crash-Out" Risk
3',5'-dichlorochalcone is highly hydrophobic. A common failure mode is the precipitation of the compound when the concentrated DMSO stock hits the aqueous culture medium.[4]
-
The Fix: Use an intermediate dilution step. Never add 100% DMSO stock directly to the cell well.
-
Solvent Limit: The final DMSO concentration in the well must remain < 0.5% (v/v) , with < 0.1% being the gold standard to prevent solvent-induced membrane permeabilization [3][4].[4][5]
Reagent Preparation Table
| Reagent | Concentration | Preparation / Storage | Stability |
| 3',5'-Dichlorochalcone Stock | 20 mM | Dissolve powder in 100% anhydrous DMSO. Vortex until clear. | Store at -20°C (Avoid freeze-thaw).[3][6][7] |
| MTT Solution | 5 mg/mL | Dissolve MTT powder in sterile PBS (pH 7.4). Filter sterilize (0.22 µm). | Store at 4°C in dark (Max 2 weeks). |
| Solubilization Buffer | 100% DMSO | Use analytical grade DMSO. | Room Temperature. |
Experimental Workflow
Step 1: Cell Seeding (Day 0)
-
Logic: Cells must be in the log phase of growth during treatment. Over-confluence induces contact inhibition, altering metabolic rates and skewing MTT reduction.
-
Protocol:
-
Harvest adherent cells (e.g., MCF-7 or HDFn fibroblasts).
-
Dilute to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.
-
Seed into a 96-well clear-bottom plate.
-
Peripheral Well Rule: Fill outer wells with PBS only to prevent "edge effect" evaporation.
-
Incubate 24 hours at 37°C, 5% CO₂.
-
Step 2: Compound Treatment (Day 1)
-
Logic: Serial dilution prevents precipitation shocks.
-
Protocol:
-
Pre-Dilution: In a separate sterile tube, dilute the 20 mM stock into culture medium to create a 2X working solution (e.g., 200 µM). Ensure DMSO is < 1%.[4][5][8]
-
Serial Dilution: Prepare 1:2 or 1:10 serial dilutions in medium.
-
Application: Aspirate old media from the plate (carefully). Add 100 µL of treatment media.[6][9]
-
Controls (Mandatory):
-
Step 3: MTT Incubation (Day 2/3)
-
Protocol:
-
After treatment duration (24h, 48h, or 72h), add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL).
-
Incubate for 3–4 hours at 37°C in the dark.
-
Check: View under microscope. Purple crystals should be visible inside viable cells.
-
Step 4: Solubilization & Reading[1]
-
Logic: Chalcones are hydrophobic; adding SDS-based solubilizers can sometimes cause turbidity. Pure DMSO is preferred for chalcone assays to ensure complete dissolution of both the drug and the formazan [5].
-
Protocol:
-
Carefully aspirate the medium containing MTT.[2] Do not disturb the purple crystals.
-
Add 100 µL of 100% DMSO to each well.
-
Shake plate on an orbital shaker for 10–15 minutes (protected from light).
-
Reference wavelength: 630 nm (subtract this value to correct for plastic/protein debris).
-
Visualized Workflows
Assay Logic & Decision Tree
This diagram outlines the critical decision points to prevent common assay failures associated with hydrophobic compounds.
Caption: Optimized workflow for hydrophobic chalcone MTT assay, emphasizing solubility checks and control loops.
Data Analysis & IC50 Calculation
Calculate the percentage of cell viability for each concentration using the formula:
IC50 Determination: Plot the % Viability (y-axis) against Log(Concentration) (x-axis).[6] Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Note: 3',5'-dichlorochalcone typically exhibits IC50 values in the low micromolar range (e.g., 2–10 µM) for sensitive cancer lines like MCF-7 or A-375 [1][6].
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background (Blank) | Microbial contamination or protein precipitation. | Ensure sterile filtration of MTT; Wash cells with PBS if serum precipitates. |
| Low Signal (Controls) | Cells not metabolically active or seeded too low. | Increase seeding density; Check incubator CO₂ levels. |
| Precipitation in Wells | Hydrophobic compound "crashed out".[4] | Reduce max concentration; Warm media to 37°C before adding drug. |
| Variance between Replicates | Pipetting error or evaporation. | Use reverse pipetting; Fill edge wells with PBS. |
References
-
National Institutes of Health (NIH). (2024).[5][11][12] Selective Anticancer Activity and Safety Profile of Chlorochalcones. Retrieved from [Link]
-
LifeTein. (2024).[5][11] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
-
ResearchGate. (2016). What is the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
MDPI. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]
Sources
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anjs.edu.iq [anjs.edu.iq]
- 12. ajgreenchem.com [ajgreenchem.com]
Application Note: Synthesis and Antimicrobial Screening of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Abstract & Introduction
This application note details the optimized protocol for the synthesis, purification, and antimicrobial evaluation of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one . Belonging to the chalcone class (1,3-diaryl-2-propen-1-ones), this compound features a "privileged structure" in medicinal chemistry.[1] The specific inclusion of the 3,5-dichloro moiety on the A-ring significantly enhances lipophilicity (
The guide provides a self-validating Claisen-Schmidt condensation protocol and a standardized broth microdilution workflow (aligned with CLSI M07 guidelines) for determining Minimum Inhibitory Concentrations (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
Chemical Synthesis: Claisen-Schmidt Condensation[1][2][3]
Reaction Rationale
The synthesis utilizes a base-catalyzed aldol condensation followed by dehydration. The 3,5-dichloro substitution on the acetophenone ring exerts a strong electron-withdrawing effect (-I), increasing the acidity of the
Reaction Scheme:
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2] | Qty (Example) | Role |
| 3,5-Dichloroacetophenone | 189.04 | 1.0 | 1.89 g (10 mmol) | Nucleophile (Ketone) |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (10 mmol) | Electrophile (Aldehyde) |
| Sodium Hydroxide (40% aq) | 40.00 | Cat. | 5.0 mL | Base Catalyst |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent |
| Ice/Water | 18.02 | Quench | ~200 mL | Precipitation Medium |
Experimental Protocol
Step 1: Solubilization In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3,5-dichloroacetophenone and 10 mmol of benzaldehyde in 20 mL of absolute ethanol. Ensure complete dissolution at room temperature (25°C).
Step 2: Catalysis (Critical Control Point) Place the flask in an ice-water bath (0-4°C). Add 5 mL of 40% NaOH aqueous solution dropwise over 5 minutes.
-
Expert Insight: The dropwise addition prevents localized overheating, which can lead to polymerization or Cannizzaro side-reactions of the benzaldehyde.
Step 3: Reaction & Monitoring Allow the mixture to warm to room temperature and stir vigorously for 3–6 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product will appear as a distinct dark spot under UV (254 nm) with a higher
than the starting ketone.
Step 4: Workup & Isolation Pour the reaction mixture into 200 mL of crushed ice/water containing 2 mL of 1M HCl (to neutralize excess base). Stir mechanically for 15 minutes. A yellow precipitate will form.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).[3] Wash the cake with cold water (
mL) until the filtrate pH is neutral.
Step 5: Purification Recrystallize the crude solid from hot ethanol or an acetone/ethanol mixture.
-
Target: Pale yellow needles.
-
Yield Expectation: 75–85%.
Synthesis Workflow Diagram
Caption: Workflow for the Claisen-Schmidt synthesis of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one, highlighting the critical TLC decision point.
Structural Characterization (Validation)
To ensure the compound is suitable for screening, confirm the formation of the trans-isomer (E-isomer), which is thermodynamically favored and biologically active.
-
Melting Point: Expect range: 110–120°C (Dependent on purity).
-
IR Spectroscopy (KBr):
-
: ~1650–1660 cm
(Conjugated ketone). -
: ~1580–1600 cm
.[4] -
: ~1090 cm
.
-
: ~1650–1660 cm
-
H NMR (400 MHz, CDCl
):-
Critical Signal: Look for two doublets corresponding to the
and protons of the enone system.[5] -
Coupling Constant (
): The value must be 15–16 Hz . This confirms the trans ( ) geometry. A value of ~8-10 Hz would indicate the inactive cis isomer.
-
Antimicrobial Screening: Broth Microdilution[7][8][9][10][11]
Principle
The chalcone acts as a Michael acceptor, forming covalent bonds with thiol groups on essential bacterial enzymes (e.g., enzyme synthesis inhibition) and disrupting cell membrane integrity due to the lipophilic dichlorophenyl group.
Protocol (Based on CLSI M07)
Materials:
-
96-well polystyrene microtiter plates (U-bottom).
-
Mueller-Hinton Broth (MHB) (Cation-adjusted).
-
Resazurin dye (0.015%) (Optional, for visual readout).
-
Test Compound Stock: 10 mg/mL in 100% DMSO.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:150 in MHB to achieve
CFU/mL.
-
-
Plate Setup:
-
Rows A-H: Add 100 µL of MHB to all wells.
-
Column 1: Add 100 µL of the test compound (diluted to 2x the highest desired test concentration, e.g., 512 µg/mL).
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard 100 µL from Column 10.
-
Controls:
-
Column 11: Growth Control (MHB + Bacteria + Solvent vehicle).
-
Column 12: Sterility Control (MHB only).
-
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells in Columns 1–11.
-
Final Volume: 200 µL per well.
-
Final Bacterial Conc:
CFU/mL.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Incubation:
-
Seal plate with parafilm or breathable adhesive.
-
Incubate at 35 ± 2°C for 16–20 hours (ambient air).
-
-
Readout:
-
Visual: Examine for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth .[6]
-
Resazurin (Optional): Add 30 µL of resazurin solution. Incubate for 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).
-
Screening Workflow Diagram
Caption: Standardized Broth Microdilution workflow for determining MIC values.
Expert Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oily Product | Incomplete crystallization or impurities. | Scratch the flask wall with a glass rod to induce nucleation. Recrystallize using a minimal amount of hot ethanol. |
| Low Yield | Enolate hydrolysis or Cannizzaro reaction. | Ensure reagents are dry. Add base slowly at 0°C. Do not exceed 40°C during the reaction. |
| Precipitate in MIC Wells | Compound insolubility. | Chalcones are lipophilic. Ensure final DMSO concentration is <1% to avoid toxicity, but sufficient to keep the drug in solution. Use a solubility control well. |
| Variable MIC Data | Inoculum density error. | Strictly adhere to 0.5 McFarland standard. Use a spectrophotometer (OD |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. (Standard reference for Claisen-Schmidt condensation). [Link] (Analogous procedure reference)
-
Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125–137. [Link]
Sources
Application Note: High-Yield Synthesis of Dichlorinated Chalcones via Base-Catalyzed Claisen-Schmidt Condensation
Executive Summary
This application note details the protocol for the synthesis of dichlorinated chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation . Specifically, it focuses on the reaction between benzaldehyde and ring-substituted dichloroacetophenones (e.g., 2,4-dichloroacetophenone).
Chalcones are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of chlorine substituents on the aromatic ring significantly enhances lipophilicity (LogP) and metabolic stability, making these derivatives critical targets for structure-activity relationship (SAR) studies.
Reaction Mechanism & Pathway
The synthesis proceeds through a Cross-Aldol Condensation followed by dehydration.[2] Because benzaldehyde lacks
Mechanistic Workflow
The reaction is driven by the formation of a ketone enolate, which attacks the non-enolizable aldehyde.[3][4] The resulting
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation yielding chalcones.[2][4]
Experimental Protocol
Reagents & Materials
-
Reactant A: Benzaldehyde (Reagent Grade, >99%). Note: Wash with 10% Na2CO3 if significant benzoic acid oxidation is present.
-
Reactant B: 2,4-Dichloroacetophenone (or isomeric equivalent).
-
Catalyst: Sodium Hydroxide (NaOH) pellets or 40% aq. solution.
-
Solvent: Ethanol (95% or Absolute) or Methanol.
-
Workup: Hydrochloric Acid (10% HCl), Crushed Ice.
Step-by-Step Procedure
Step 1: Catalyst Preparation Dissolve NaOH (2.2 g, 0.055 mol) in water (20 mL) and Ethanol (15 mL). Cool the solution to 15–20°C in an ice-water bath.
-
Why: Exothermic dissolution can degrade reactants. Maintaining low temperature prevents the Cannizzaro reaction of benzaldehyde.
Step 2: Reactant Addition In a separate flask, mix 2,4-dichloroacetophenone (0.043 mol) and benzaldehyde (0.043 mol) in Ethanol (30 mL). Add this mixture dropwise to the stirred alkaline solution.
-
Critical Parameter: The temperature must remain between 20°C and 25°C .
-
Caution: If the temperature drops below 15°C, the reaction rate slows significantly, potentially causing the product to "oil out" rather than crystallize later. If it exceeds 30°C, side reactions (polymerization) increase [1].
Step 3: Reaction Monitoring Stir vigorously for 3–4 hours at room temperature. The mixture will thicken as the chalcone precipitates.
-
Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). Disappearance of the acetophenone spot indicates completion.
Step 4: Isolation & Workup
-
Cool the reaction mixture to 0–4°C (refrigerator or ice bath) for 12 hours or overnight to maximize precipitation.
-
Filter the crude solid using a Buchner funnel.
-
Wash the precipitate with cold water (3 x 50 mL) until the filtrate is neutral (pH 7).
-
Wash once with ice-cold ethanol (5 mL) to remove unreacted aldehyde.
Step 5: Purification Recrystallize the crude solid from hot Ethanol (95%).
-
Technique: Dissolve in minimum boiling ethanol. Allow to cool slowly to room temperature, then chill. This ensures the formation of defined prismatic crystals rather than amorphous powder.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature | 20–25°C | <15°C: Product oils out; slow kinetics. >30°C: Cannizzaro side reaction; dark impurities. |
| Stoichiometry | 1:1 (Aldehyde:Ketone) | Excess Aldehyde: Difficult to remove (liquid). Excess Ketone: Self-condensation impurities. |
| Base Conc. | 10-40% NaOH | Too Low: Incomplete enolization. Too High: Aldol polymerization (Michael addition). |
| Stirring | Vigorous | Poor Mixing: Biphasic reaction leads to low yield and oil formation. |
Troubleshooting "Oiling Out"
A common issue in chalcone synthesis is the product separating as an oil instead of a solid.
-
Cause: Temperature too low during initial mixing or insufficient seed crystal formation.
-
Remedy: Decant the supernatant. Triturate (grind) the oil with ice-cold water using a glass rod. This induces crystallization.[5][6] Alternatively, redissolve in a small amount of ethanol and scratch the flask walls [2].
Characterization Data
The synthesized 2,4-dichlorochalcone should exhibit the following physicochemical properties:
-
Appearance: Light yellow needles or crystalline powder.
-
Yield: Typical range 75–85%.
-
Melting Point: 74–76°C (Dependent on specific dichloro isomer).
-
IR Spectroscopy (KBr):
- : ~1650–1660 cm⁻¹ (Conjugated ketone, shifted lower than non-conjugated).
- : ~1580–1600 cm⁻¹ (Alkenyl stretch).
-
1H NMR (CDCl3, 400 MHz):
-
Characteristic doublet signals for
-protons at 7.4–7.8 ppm with coupling constant Hz, confirming the (E)-configuration (trans isomer).
-
References
-
Kohler, E. P., & Chadwell, H. M. (1922).[7] Benzalacetophenone.[7] Organic Syntheses, 2, 1. Link
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Claisen, L., & Claparede, A. (1881). Condensation of Ketones with Aldehydes.[2][3][8][9][10] Berichte der deutschen chemischen Gesellschaft, 14, 2460.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. globalconference.info [globalconference.info]
- 3. testbook.com [testbook.com]
- 4. What is the product of the reaction between benzaldehyde and acetophenone.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anticancer Characterization of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
[1][2]
Executive Summary & Compound Profile
Compound: 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one Chemical Class: Polychlorinated Chalcone (1,3-diaryl-2-propen-1-one) Molecular Weight: ~277.15 g/mol Target Mechanism: Microtubule Destabilization (Putative), Reactive Oxygen Species (ROS) Induction.[1]
This application note details the standardized protocols for evaluating the anticancer potential of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one . Belonging to the chalcone scaffold, the specific 3,5-dichloro substitution pattern on the A-ring (acetophenone moiety) significantly enhances lipophilicity and electron-withdrawing capability. Structure-Activity Relationship (SAR) data suggests this substitution pattern favors binding to the colchicine-binding site of
This guide provides a "self-validating" workflow: moving from solubility optimization to phenotypic screening (MTT), and finally, mechanistic confirmation (Flow Cytometry/Tubulin Assays).[1]
Experimental Workflow
The following diagram outlines the critical path for validating the compound's efficacy.
Figure 1: Step-by-step experimental workflow for evaluating dichlorochalcones.
Compound Preparation & Storage
The 3,5-dichloro substitution renders this molecule highly hydrophobic. Proper solubilization is the single most critical step to avoid micro-precipitation, which causes false negatives in cytotoxicity assays.
Protocol: Stock Solution (20 mM)
-
Weighing: Weigh 5.54 mg of powder into a sterile 1.5 mL microcentrifuge tube.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.
-
Note: Do not use Ethanol; chalcones often recrystallize in aqueous-ethanol mixtures during dilution.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) [3].
Validation Checkpoint: Before adding to cells, dilute 1 µL of stock into 1 mL of culture medium (1:1000). Hold against a light source. If the solution turns cloudy (Tyndall effect), the compound has precipitated. You must lower the stock concentration or use a carrier (e.g., cyclodextrin).[1]
Primary Screening: Cytotoxicity (MTT Assay)
The MTT assay is chosen over LDH because chalcones primarily induce mitochondrial dysfunction and growth arrest before membrane rupture.
Materials
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[1][2] Rationale: These lines express varying levels of MDR (Multi-Drug Resistance) proteins, which chalcones are known to modulate.[1]
-
Positive Control: Combretastatin A4 (CA-4) or Doxorubicin.[1]
-
Vehicle Control: DMSO (0.1% - 0.5% v/v).[1]
Step-by-Step Protocol
-
Seeding: Seed tumor cells in 96-well plates.
-
Density: 3,000–5,000 cells/well (depending on doubling time).[1]
-
Volume: 100 µL/well.
-
Incubate 24h for attachment.
-
-
Treatment:
-
Prepare serial dilutions of the chalcone in medium (Range: 0.1 µM to 100 µM).
-
Critical: Maintain constant DMSO concentration (e.g., 0.5%) across all wells, including the blank.
-
Add 100 µL of drug solution to wells (Total Vol: 200 µL).
-
Incubate for 48h or 72h.
-
-
MTT Addition:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate 3–4 hours at 37°C.
-
-
Solubilization:
-
Aspirate medium carefully (do not disturb purple crystals).[1]
-
Add 150 µL DMSO. Shake plate for 10 min.
-
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis
Calculate % Viability:
Table 1: Expected IC50 Ranges for Active Chalcones [4]
| Cell Line | Sensitivity Level | Target IC50 (µM) | Interpretation |
| MCF-7 | High | < 5.0 µM | Potent lead candidate |
| A549 | Moderate | 5.0 - 20.0 µM | Active; likely G2/M arrest |
| Vero | Normal (Control) | > 50.0 µM | Good Selectivity Index (SI) |
Mechanistic Validation: Flow Cytometry
If the IC50 is <10 µM, proceed to mechanistic profiling. 3,5-dichlorochalcones typically act as Microtubule Destabilizing Agents (MDAs) . This phenotype is distinct in flow cytometry.
A. Cell Cycle Analysis (PI Staining)
Hypothesis: The compound binds tubulin, preventing spindle formation. Expected Result: Accumulation of cells in G2/M phase (4N DNA content).[1]
Protocol:
-
Treat cells (1x10^6) with IC50 concentration for 24h.
-
Harvest and fix in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.
-
Wash with PBS.
-
Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) for 30 min at 37°C.
-
Analyze via Flow Cytometry (FL2 channel).[1]
B. Apoptosis Assay (Annexin V-FITC/PI)
Hypothesis: Prolonged mitotic arrest leads to "Mitotic Catastrophe" and apoptosis.[1]
Protocol:
Pathway Visualization
The following diagram illustrates the specific signaling cascade triggered by A-ring chlorinated chalcones.
Figure 2: Proposed Mechanism of Action.[1] The compound mimics colchicine, disrupting microtubule dynamics and forcing mitotic arrest.
References
-
Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones.[2][4][5][6][7][8][9] Bioorganic & Medicinal Chemistry Letters.
-
Singh, P., et al. (2014). In vitro anticancer activity of monosubstituted chalcone derivatives.[4][6][7][10] International Journal of Tumor Therapy.
-
Sigma-Aldrich. (n.d.).[1] Product Information: Chalcone Derivatives Solubility Guidelines.
-
Mahapatra, D. K., et al. (2015). Chalcones as potent microtubule depolymerizing agents: An insight into the structure-activity relationship.[5] European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
Application Note: Overcoming Aqueous Solubility Challenges of 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in DMSO for In Vitro Bioassays
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
The compound 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a highly electrophilic α,β-unsaturated carbonyl system linking two aromatic rings[1]. While the chalcone scaffold is privileged in medicinal chemistry for its diverse biological activities (including anticancer and antioxidant properties)[1], the addition of two chlorine atoms at the 3 and 5 positions of the A-ring profoundly alters its physicochemical profile.
The di-chloro substitution significantly increases the compound's lipophilicity (LogP) and crystal lattice energy. Consequently, while this compound exhibits excellent thermodynamic solubility in highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO)[2], it is notoriously insoluble in aqueous environments.
The "Brick Dust" Phenomenon and Causality
When a concentrated DMSO stock of this dichloro-chalcone is introduced directly into aqueous cell culture media or assay buffers (e.g., PBS), the solvent environment rapidly shifts. The water molecules hydrogen-bond with DMSO, stripping the solvent away from the chalcone. This sudden solvent shift forces the highly lipophilic chalcone into a state of extreme supersaturation, leading to rapid nucleation and aggregation—a phenomenon colloquially known as "crashing out" or the "brick dust" effect[2].
If these micro-precipitates are not managed, they lead to false negatives in bioassays, erratic dose-response curves, and compromised experimental integrity. Therefore, achieving kinetic solubility —maintaining the compound in a metastable, bioavailable monomeric state long enough to complete the assay—is the critical objective of this guide.
Quantitative Data Presentation
To establish a baseline for assay design, the following table summarizes the representative solubility limits and kinetic stability of highly lipophilic dichloro-chalcones across various solvent systems.
Table 1: Representative Solubility Profile of Dichloro-Chalcone Derivatives
| Solvent System | Estimated Solubility Limit | Kinetic Stability (at 37°C) | Mechanistic Rationale |
| 100% Anhydrous DMSO | > 50 mM | Stable (Months) | DMSO disrupts crystal lattice via high dielectric constant[2]. |
| 100% Water (pH 7.4) | < 1 µM | N/A | High LogP prevents aqueous solvation. |
| 1% DMSO in PBS | ~5–10 µM | < 30 minutes | Rapid solvent shift induces immediate nucleation. |
| 1% DMSO in Media + 10% FBS | ~20–50 µM | 2–4 hours | Serum proteins (BSA) bind the chalcone, delaying aggregation. |
| 1% DMSO + 10 mM HP-β-CD | > 100 µM | > 24 hours | Cyclodextrin forms a stable inclusion complex[3]. |
Experimental Workflows & Mechanistic Pathways
To visualize the thermodynamic and kinetic forces at play during assay preparation, refer to the mechanistic pathway below.
Mechanistic pathway of chalcone precipitation versus carrier-mediated solubilization.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure scientific integrity. By controlling the thermodynamics of the dilution process, we can artificially extend the kinetic solubility of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one.
Protocol 1: Preparation of the Master Stock (100% DMSO)
Causality: Water is the enemy of chalcone stock stability. Even atmospheric moisture absorbed by hygroscopic DMSO can initiate invisible micro-nucleation.
-
Weighing: Accurately weigh the lyophilized 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one powder in a low-humidity environment.
-
Solvation: Dissolve the compound in 100% anhydrous DMSO (sealed under argon/nitrogen) to create a 20 mM master stock[2]. Vortex vigorously for 60 seconds.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes to prevent photodegradation of the α,β-unsaturated ketone. Store at -20°C. Never freeze-thaw.
Protocol 2: Kinetic Aqueous Dilution for Standard Bioassays
Causality: Direct addition of a high-concentration DMSO stock into cold media causes localized zones of high aqueous concentration, triggering immediate precipitation. Pre-warming increases the kinetic energy of the system, delaying nucleation[2].
-
Pre-warming: Pre-warm the complete assay medium (containing at least 10% Fetal Bovine Serum to act as a natural protein carrier) to exactly 37°C[2].
-
Intermediate Dilution: Perform all serial dilutions of the chalcone in 100% DMSO first. Do not perform serial dilutions in the aqueous media.
-
Rapid Transfer: Using a multi-channel pipette, transfer the DMSO dilutions into the pre-warmed media. The final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based or brine shrimp assays[4]. Mix rapidly by pipetting up and down.
-
Self-Validation Check (Critical): Immediately transfer 100 µL of the final working solution to a clear 96-well plate. Read the absorbance at 600 nm (OD600)[2].
-
Pass: OD600 ≤ 0.05 (Solution is clear; proceed to assay).
-
Fail: OD600 > 0.05 (Micro-precipitates have formed; discard and utilize Protocol 3).
-
Protocol 3: Cyclodextrin Formulation for High-Concentration Assays
Causality: When the required assay concentration exceeds the kinetic solubility limit, chemical intervention is required. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic dichlorophenyl rings, shielding them from the aqueous environment[3].
-
Prepare a 10 mM solution of HP-β-CD in standard PBS or assay buffer.
-
Slowly titrate the 20 mM DMSO chalcone stock into the HP-β-CD solution under continuous vortexing.
-
Incubate the mixture on an orbital shaker at 37°C for 30 minutes to allow the host-guest inclusion complex to reach thermodynamic equilibrium.
-
Perform the OD600 Self-Validation Check before applying to biological targets.
Protocol Workflow Visualization
Workflow for DMSO stock preparation and aqueous dilution to prevent chalcone precipitation.
References
-
Sulistyowati, M. I., et al. "Synthesis and Brine Shrimp Bioassay of Chalcone and Its Two Methoxy Derivatives." International Journal of Pharmaceutical and Chemical Sciences, 2013. Available at: [Link]
-
Al Zahrani, N. A., et al. "Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents." Molecules, 2020 Oct 6;25(19):4566. Available at:[Link]
Sources
Troubleshooting & Optimization
purification of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one by column chromatography
Technical Support Ticket #402: Purification Protocol for 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies Context: User reports difficulty isolating pure chalcone derivative (Target Compound) from Claisen-Schmidt condensation mixture.
Executive Summary
You are attempting to purify 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one .
-
Chemical Nature: This is a lipophilic
-unsaturated ketone. The 3,5-dichloro substitution on the A-ring significantly increases lipophilicity compared to standard chalcones, meaning it will elute faster on normal-phase silica than hydroxy- or methoxy-substituted analogs. -
Primary Challenge: Separation from unreacted benzaldehyde (which often smears) and the starting 3,5-dichloroacetophenone.
-
Recommended Method: Flash Column Chromatography (Silica Gel 60) using a gradient Hexane/Ethyl Acetate system.
Module 1: Pre-Purification Diagnostics (TLC)
Before packing the column, you must validate the separation profile. Do not skip this.
The "Golden Zone" Protocol:
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.
-
Solvent System A (Screening): 90% Hexane / 10% Ethyl Acetate.
-
Visualization: UV Lamp (254 nm). Your compound is a conjugated enone and will be UV active (dark spot). It may also appear as a faint yellow spot under visible light.
Interpretation:
-
Rf < 0.2: Too polar. The compound will stick to the column. Increase EtOAc.
-
Rf > 0.7: Too non-polar. You will lose separation resolution. Decrease EtOAc.
-
Target Rf: 0.25 – 0.35 in the chosen solvent system.
Technical Insight: The 3,5-dichloro motif withdraws electrons, making the carbonyl less basic than in unsubstituted chalcones. Expect an Rf slightly higher than standard chalcone in the same solvent system.
Figure 1: Diagnostic logic for selecting the mobile phase. The goal is to position the target compound in the "resolvable" window of the column.
Module 2: The Purification Workflow
Step 1: Sample Preparation (Critical)
Issue: Chalcones often have high melting points and low solubility in hexane.
-
Do NOT load as a liquid solution in DCM or EtOAc (wet loading). This causes "band broadening" because the solvent is stronger than your eluent.
-
DO use Dry Loading :
-
Dissolve crude mixture in minimal Dichloromethane (DCM).
-
Add Silica Gel (1.5x weight of crude mass).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder on top of the packed column.
-
Step 2: Column Packing
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: 30:1 to 50:1 (Silica:Crude mass).
-
Packing Method: Slurry pack in 100% Hexane. This ensures the column is tightly packed and prevents air bubbles.[1]
Step 3: Elution Gradient
Run the column using a Step Gradient to separate the lipophilic dichloro-chalcone from the more polar side products.
| Volume (Column Volumes) | Solvent System (Hexane : EtOAc) | Purpose |
| 0 - 2 CV | 100 : 0 | Flush highly non-polar impurities (e.g., dimers). |
| 2 - 5 CV | 95 : 5 | Elute unreacted Benzaldehyde (often moves fast). |
| 5 - 15 CV | 90 : 10 | Target Compound Elution Window. |
| 15+ CV | 80 : 20 | Flush polar byproducts (Michael adducts/catalyst). |
Module 3: Troubleshooting & FAQs
Q1: I see a yellow band on the column, but my fractions are clear. Where is my compound?
-
Root Cause: Chalcones are yellow solids, but in solution, the color dilutes rapidly.
-
Action: Trust the UV lamp, not your eyes. Spot every 3rd fraction on a TLC plate and check under 254 nm. Do not discard "clear" fractions until verified.
Q2: My compound is co-eluting with Benzaldehyde (starting material).
-
Root Cause: Benzaldehyde and 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one have similar lipophilicity in Hex/EtOAc.
-
Action: Change the selectivity (not just polarity) of the solvent.
-
Switch to Toluene:Hexane (1:1) or DCM:Hexane . The aromatic interaction of Toluene with the chalcone's
-system often shifts its Rf relative to benzaldehyde [1]. -
Alternative: Wash the crude solid with cold ethanol before the column. Benzaldehyde is highly soluble in ethanol; the chalcone is less so.
-
Q3: The column stopped flowing / Crystals formed inside the silica.
-
Diagnosis: In-Column Crystallization.
-
Root Cause: Your compound is a solid with high crystallinity. The mobile phase (90% Hexane) is a poor solvent for it. As the concentration increases in the band, it crashes out.
-
Action:
-
Stop the flow immediately.
-
Add a small "plug" of pure DCM or EtOAc to the top to redissolve the blockage.
-
Restart flow.
-
Prevention: Use a slightly more polar gradient earlier or reduce the loading mass.
-
Q4: I see a "ghost spot" trailing my product on TLC.
-
Diagnosis: Tailing.
-
Root Cause: Interaction with acidic silanol groups on the silica.[4]
-
Action: Add 1% Triethylamine (TEA) to your solvent system. This neutralizes the silica acidity and sharpens the bands.
Module 4: Post-Purification Validation
Once fractions are combined and dried, validate the structure:
-
1H NMR (Chloroform-d):
-
Look for the trans-alkene doublets .
-
Chemical shift:
7.4 – 7.8 ppm region. -
Coupling Constant (J): Must be 15–16 Hz . This confirms the (E)-geometry characteristic of stable chalcones [2].
-
Diagnostic Signal: The proton alpha to the carbonyl usually appears as a doublet around 7.5 ppm, while the beta-proton is further downfield (7.7-7.8 ppm) due to conjugation.
-
-
Melting Point:
-
Compare against literature values for 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one. Sharp melting range (< 2°C) indicates high purity.
-
Figure 2: The optimized operational workflow for chalcone purification.
References
-
BenchChem Technical Support. (2025).[3][5] Purification of Synthetic Chalcones - Column Chromatography Guides. Retrieved from
-
Royal Society of Chemistry. (2025). Preparation of chalcone and its further Robinson annulation. Retrieved from
-
National Institutes of Health (PMC). (2023). Synthesis of Chalcones: An Improved High-Yield Protocol.[6] Retrieved from
Sources
solving solubility issues of 3',5'-dichlorochalcone in aqueous media
Technical Support Center: 3',5'-Dichlorochalcone Aqueous Formulation & Troubleshooting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Formulation Support Center. 3',5'-dichlorochalcone is a potent
Section 1: The "Brick Dust" Problem
FAQ 1: Why does 3',5'-dichlorochalcone precipitate immediately upon dilution in PBS or cell culture media?
Causality:
The precipitation is driven by the molecule's high crystal lattice energy and extreme hydrophobicity. The 3',5'-dichloro substitution pattern on the B-ring of the chalcone backbone significantly increases the partition coefficient (LogP) and decreases the aqueous solubility (Log Sw) to values typically between -4.38 and -6.13 for halogenated chalcones[1]. When transferred from a polar aprotic solvent (like DMSO) to an aqueous environment, water molecules are unable to disrupt the strong intermolecular halogen bonding and
Table 1: Comparative Physicochemical Properties
| Property | 3',5'-Dichlorochalcone | Unsubstituted Chalcone | Formulation Impact |
| Molecular Weight | 277.14 g/mol | 208.26 g/mol | Increased steric bulk reduces hydration sphere efficiency. |
| LogP (Lipophilicity) | ~4.5 | ~3.2 | Highly hydrophobic; rapidly partitions out of aqueous phases. |
| Log Sw (Aqueous Sol.) | -5.5 to -6.0 | -3.5 to -4.0 | Classifies as a "brick dust" molecule; requires complexation[1]. |
| H-Bond Donors | 0 | 0 | Inability to donate hydrogen bonds limits water interaction. |
Section 2: In Vitro Assays - Overcoming Solvent Shock
FAQ 2: How can I prevent precipitation when transferring from a DMSO stock to aqueous media for cell-based assays?
Causality: Directly pipetting a DMSO stock into bulk media causes "solvent shock." The local concentration of water spikes instantly, exceeding the chalcone's solubility limit before it can disperse. By utilizing a surfactant cascade (e.g., Tween-80), you create intermediate micellar structures. The hydrophobic tails of the surfactant shield the dichlorophenyl ring, while the hydrophilic heads interface with the aqueous bulk, lowering the interfacial tension and preventing nucleation.
Protocol 1: Stepwise Surfactant Cascade Dilution
-
Stock Preparation: Dissolve 3',5'-dichlorochalcone in 100% anhydrous DMSO to create a 1000X stock (e.g., 10 mM).
-
Surfactant Priming: Transfer 10 µL of the 1000X stock into a sterile microcentrifuge tube. Add 10 µL of 100% Tween-80. Pipette vigorously to coat the solvated chalcone molecules.
-
Aqueous Titration: Slowly add 80 µL of pre-warmed (37°C) PBS dropwise while vortexing continuously. This forms a 100X intermediate micellar dispersion.
-
Final Dilution: Add the 100X intermediate to your final cell culture media (e.g., DMEM/RPMI) to reach the 1X working concentration.
-
System Validation: Measure the optical density (OD) of the final media at 600 nm. An
confirms the absence of light-scattering micro-precipitates, validating the dispersion's stability.
Workflow for stepwise aqueous dilution of lipophilic chalcones to prevent precipitation.
Section 3: Advanced Solubilization - Cyclodextrin Inclusion Complexes
FAQ 3: Co-solvents and surfactants are causing background toxicity in my cell assays. Is there a solvent-free method to solubilize this chalcone?
Causality:
Yes, through the formation of inclusion complexes using Hydroxypropyl-
Protocol 2: HP-
-
Co-dissolution: Dissolve 1 molar equivalent of 3',5'-dichlorochalcone and 2 molar equivalents of HP-
-CD in a 1:1 mixture of Ethanol and Water. Stir at room temperature for 2 hours to allow complexation. -
Evaporation: Transfer the solution to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C until a dry powder remains.
-
Reconstitution: Resuspend the resulting complex powder in sterile water or PBS. The chalcone is now "hidden" within the cyclodextrin cavity, yielding a clear aqueous solution.
-
System Validation: Pass the reconstituted solution through a 0.22 µm syringe filter. Quantify the chalcone concentration in the filtrate via HPLC (UV detection at ~310 nm). High recovery (>95%) validates successful encapsulation and true aqueous solubility.
Thermodynamic and procedural workflow for cyclodextrin inclusion complex formation.
Section 4: In Vivo Formulation & Pharmacokinetics
FAQ 4: My cyclodextrin formulation clears too quickly in vivo. How can I achieve sustained release and high aqueous compatibility for animal models?
Causality:
Cyclodextrin complexes are governed by dynamic equilibrium. Upon massive dilution in the bloodstream, the complex rapidly dissociates, leading to fast clearance. To achieve sustained release and improve the pharmacokinetic profile, Solid Lipid Nanoparticles (SLNs) are the optimal choice[4]. SLNs entrap the lipophilic chalcone within a solid lipid matrix (e.g., Glyceryl monostearate or Cetyl palmitate) stabilized by an outer surfactant layer[5]. This matrix prevents rapid enzymatic degradation, protects the reactive
Protocol 3: Solid Lipid Nanoparticle (SLN) Formulation
-
Lipid Phase Preparation: Melt 100 mg of solid lipid (e.g., Glyceryl monostearate) at 80°C. Dissolve 10 mg of 3',5'-dichlorochalcone into the molten lipid.
-
Aqueous Phase Preparation: In a separate beaker, heat 10 mL of an aqueous surfactant solution (e.g., 2% Poloxamer 188) to 80°C.
-
Emulsification: Slowly add the hot aqueous phase to the lipid phase while subjecting the mixture to high-shear homogenization (10,000 rpm for 5 minutes) to form a pre-emulsion.
-
Size Reduction: Immediately transfer the pre-emulsion to a probe sonicator. Sonicate for 10 minutes at 40% amplitude to break the droplets down to the nanoscale.
-
Crystallization: Allow the dispersion to cool to room temperature, triggering the lipid to crystallize and solidify into SLNs.
-
System Validation: Analyze the formulation using Dynamic Light Scattering (DLS). A Z-average particle size of < 200 nm and a Polydispersity Index (PDI) of < 0.3 validates a uniform, stable nanocarrier system suitable for intravenous or oral administration.
High-shear homogenization and ultrasonication workflow for SLN preparation.
References
-
[2] Title: Enhancement of hydrosolubility and in vitro antiproliferative properties of chalcones following encapsulation into β-cyclodextrin/cellulose-nanocrystal complexes | Source: nih.gov | URL:
-
[1] Title: Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi | Source: mdpi.com | URL:
-
[3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: mdpi.com | URL:
-
[5] Title: Licochalcone A-loaded solid lipid nanoparticles improve antischistosomal activity in vitro and in vivo | Source: usp.br | URL:
-
[4] Title: Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells | Source: mdpi.com | URL:
Sources
- 1. Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi [mdpi.com]
- 2. Enhancement of hydrosolubility and in vitro antiproliferative properties of chalcones following encapsulation into β-cyclodextrin/cellulose-nanocrystal complexes [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. repositorio.usp.br [repositorio.usp.br]
Technical Support Center: 3,5-Dichlorochalcone Synthesis Optimization
Topic: Optimizing Reaction Time & Yield for Claisen-Schmidt Condensation
Ticket ID: #CHAL-OPT-305 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are experiencing suboptimal reaction times (12–24 hours) with the standard Claisen-Schmidt condensation for 3,5-dichlorochalcone . This guide provides a validated protocol transition from conventional thermal methods to Microwave-Assisted Organic Synthesis (MAOS) and Ultrasound-Assisted Synthesis (UAS) . These high-energy input methods can reduce reaction times to 2–10 minutes while suppressing side reactions (e.g., Cannizzaro or Michael addition) common in electron-deficient aldehyde substrates.
Part 1: Optimized Protocols (The "Golden Path")
The presence of two chlorine atoms on the benzaldehyde ring (electron-withdrawing groups) increases the electrophilicity of the carbonyl carbon, theoretically accelerating the nucleophilic attack. If your reaction is slow, the bottleneck is likely mass transfer (solubility) or activation energy barriers for the dehydration step.
Method A: Microwave-Assisted Synthesis (Recommended for Speed)
Target Time: 2–5 Minutes | Yield: >90%
Reagents:
-
3,5-Dichlorobenzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Ethanol (10 mL)
-
KOH or NaOH (pellets, 10-20 mmol)
Protocol:
-
Dissolution: Dissolve the aldehyde and acetophenone in ethanol in a dedicated microwave process vial (G10 or G30).
-
Catalyst Addition: Add solid KOH/NaOH. Note: Using solid base under microwave irradiation often creates "hotspots" that accelerate the reaction more effectively than aqueous solutions.
-
Irradiation: Irradiate at 200–300 Watts for 2–4 minutes .
-
Cycle: Pulse 30 seconds ON / 10 seconds OFF to prevent solvent superheating/explosion.
-
Temp Limit: Set max temp to 80°C.
-
-
Workup: Pour the hot reaction mixture onto 50g of crushed ice/water with vigorous stirring. The product will precipitate immediately.
-
Purification: Recrystallize from hot ethanol.
Method B: Ultrasound-Assisted Synthesis (Recommended for Scalability)
Target Time: 10–20 Minutes | Yield: 85–95%
Protocol:
-
Setup: Place the reaction vessel (Erlenmeyer) in an ultrasonic cleaning bath (frequency ~40 kHz).
-
Solvent System: Use Methanol instead of Ethanol. Methanol has a higher dielectric constant, improving acoustic cavitation energy transfer.
-
Process: Sonicate the mixture of reactants and 20% aqueous NaOH at room temperature.
-
Monitoring: Check TLC every 5 minutes. The mechanical effect of cavitation collapses bubbles, generating localized high temperatures and pressures that drive the dehydration step instantly.
Part 2: Comparative Data Analysis
The following data summarizes the efficiency gains when switching from conventional reflux to high-energy methods for halo-substituted chalcones.
| Parameter | Conventional Reflux | Ultrasound-Assisted (UAS) | Microwave-Assisted (MAOS) |
| Reaction Time | 12 – 24 Hours | 10 – 30 Minutes | 2 – 5 Minutes |
| Yield | 65 – 75% | 85 – 92% | 92 – 98% |
| Solvent Vol. | High (50-100 mL) | Moderate (20 mL) | Low/Solvent-Free (<10 mL) |
| Side Products | High (Michael Adducts) | Low | Minimal |
| Energy Efficiency | < 5% | ~ 40% | > 80% |
Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction stalls at the intermediate (beta-hydroxy ketone) stage. Why?
Diagnosis: The dehydration step (elimination of water) is endothermic and reversible. Fix:
-
Increase Base Concentration: Move from 10% to 40% NaOH. The higher ionic strength forces the equilibrium toward the hydrophobic enone product.
-
Solvent Switch: If using Ethanol, switch to PEG-400 . PEG acts as a phase transfer catalyst and stabilizes the transition state, facilitating water elimination.
Q2: I see a "gummy" red byproduct instead of yellow crystals.
Diagnosis: This is likely the Michael Adduct . The product (3,5-dichlorochalcone) is electron-deficient and susceptible to a second attack by the enolate of acetophenone. Fix:
-
Stoichiometry: Ensure a strict 1:1 molar ratio . Do not use excess acetophenone.
-
Quench Fast: Do not let the reaction sit overnight. As soon as the microwave/ultrasound cycle ends, pour into acidified ice water (pH 5–6 using dilute HCl) to neutralize the base immediately.
Q3: The 3,5-dichlorobenzaldehyde is not dissolving.
Diagnosis: The chloro-substituents increase lipophilicity, making it sparingly soluble in cold alcohols. Fix:
-
Pre-heating: Dissolve the aldehyde in the solvent at 50°C before adding the base/ketone.
-
Co-solvent: Add 10% Dichloromethane (DCM) or THF to the ethanol mixture to solubilize the aldehyde.
Part 4: Visualizing the Logic
Figure 1: Reaction Mechanism & Rate Enhancement
Caption: The base-catalyzed Claisen-Schmidt mechanism showing the critical dehydration step where microwave/ultrasound energy overcomes the activation barrier.
Figure 2: Troubleshooting Decision Tree
Caption: Workflow for diagnosing low yields or slow reaction times in chalcone synthesis.
References
-
Microwave-Assisted Synthesis Overview
- Yadav, K., Sharma, A., & Srivastava, J. N. (2012).
-
Ultrasound-Assisted Methodologies
-
Green Chemistry & Kinetics
- Calixto, S., et al. (2019).
-
Microwave vs.
-
Suma, A. A. T., et al. (2019). Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities.[2] Rasayan Journal of Chemistry.
-
Sources
Technical Support Center: Chalcone Purification & Isolation
Ticket ID: #CHAL-8492 Subject: Removal of Unreacted Benzaldehyde from Chalcone Product Mixture Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The Claisen-Schmidt condensation often leaves residual benzaldehyde (limiting reagent) in the crude chalcone mixture. Because benzaldehyde is a high-boiling liquid (
This guide outlines three tiered protocols for purification, ranked by specificity and yield preservation.
Part 1: Diagnostic Workflow
Before selecting a method, assess the physical state of your crude product.[1][2] Use the decision tree below to select the optimal workflow.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude product state and contamination level.
Part 2: The Protocols
Method A: Sodium Bisulfite Wash (The "Chemical Scalpel")
Best For: High levels of benzaldehyde contamination (strong almond odor).
Mechanism: Sodium bisulfite (
Critical Warning: Chalcones are
Protocol:
-
Dissolution: Dissolve crude chalcone in a minimal amount of Diethyl Ether (
) or Dichloromethane (DCM). -
The Wash: Add an equal volume of saturated aqueous
. -
Agitation: Shake vigorously in a separatory funnel for 30–60 seconds. Do not exceed 2 minutes.
-
Separation: Drain the aqueous layer (contains benzaldehyde-bisulfite adduct).[4]
-
Polishing: Wash the organic layer once with saturated Sodium Bicarbonate (
) to remove any benzoic acid (oxidation byproduct), then with Brine. -
Drying: Dry over anhydrous
, filter, and evaporate.
Method B: Recrystallization (The Standard)
Best For: Final polishing of solids with trace contamination. Solvent of Choice: 95% Ethanol (EtOH).[5]
Troubleshooting "Oiling Out": Benzaldehyde lowers the melting point of the mixture. If the solution turns into an oil droplet at the bottom of the flask instead of crystals, follow the "Oiling Out" path below.
Protocol:
-
Place crude solid in an Erlenmeyer flask.
-
Add hot 95% EtOH dropwise while heating on a steam bath/hot plate.
-
Stop adding solvent immediately when the solid dissolves.
-
Remove from heat. Allow to cool to room temperature slowly.
-
Cool in an ice bath (
) for 20 minutes. -
Vacuum filter and wash with ice-cold EtOH.
Data: Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Ethanol (95%) | Excellent | High solubility at bp, low at |
| Methanol | Good | Similar to EtOH but more toxic. |
| Ethyl Acetate | Moderate | Good for chromatography, often too soluble for recrystallization. |
| Water | Poor | Anti-solvent. Used to force precipitation (cloud point). |
Method C: Column Chromatography (The Last Resort)
Best For: Oily mixtures that refuse to crystallize or bisulfite-sensitive derivatives.
Workflow:
-
Stationary Phase: Silica Gel (60
). -
Mobile Phase: Hexane : Ethyl Acetate gradient.[2]
-
Elution Order: In most non-polar systems (Hex/EtOAc), the chalcone (less polar) elutes before the benzaldehyde (more polar due to exposed carbonyl and lack of extensive conjugation compared to the dimer). Note: Benzaldehyde moves fast, but chalcone usually moves faster.
TLC Visualization:
-
Chalcone: Dark spot under UV (254 nm) due to extended conjugation; often stains yellow/orange with Anisaldehyde.
-
Benzaldehyde: Faint UV spot; stains distinctively (often pink/red) with DNP stain.
Part 3: Mechanism & Logic (Graphviz)
The following diagram illustrates the chemical separation logic utilized in Method A (Bisulfite Wash), distinguishing between the desired 1,2-addition (Aldehyde) and the avoided 1,4-addition (Chalcone).
Figure 2: Mechanistic pathway of sodium bisulfite purification. Path 1 is desired; Path 2 is minimized by low temperature.
Part 4: Frequently Asked Questions (FAQs)
Q: My product is "oiling out" during recrystallization. What is happening? A: This occurs when the solute separates as a liquid phase before it crystallizes. It is often caused by high concentrations of impurities (like benzaldehyde) acting as a solvent.
-
Fix: Re-heat to dissolve the oil, add a small amount of additional solvent, and add a "seed crystal" of pure chalcone if available. Alternatively, perform a Trituration : scrub the oil with cold hexane to extract the benzaldehyde, leaving the solid chalcone behind [1].
Q: Can I use sodium bisulfite if my chalcone has electron-withdrawing groups?
A: Proceed with caution. Electron-withdrawing groups on the chalcone make the
Q: How do I confirm the benzaldehyde is gone? A:
-
Olfactory: Benzaldehyde has a distinct almond scent detectable at low ppm.
-
TLC: Run a plate in 9:1 Hexane:EtOAc. Stain with 2,4-DNP. Benzaldehyde forms a bright red/orange precipitate instantly; Chalcone usually reacts slower or shows distinct UV activity [3].
References
-
Moccia, M., et al. (2011).[6] Catalytic enantioselective addition of sodium bisulfite to chalcones.[6] Angewandte Chemie International Edition.[6] [Link]
-
Palleros, D. R. (2004).[7] Solvent-Free Synthesis of Chalcones.[1][7][8] Journal of Chemical Education.[7] [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Bisulfite Adduct Formation). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic enantioselective addition of sodium bisulfite to chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gctlc.org [gctlc.org]
- 8. jetir.org [jetir.org]
Technical Support Center: High-Purity 3',5'-Dichlorochalcone Recrystallization Guide
Executive Summary
Achieving pharmaceutical-grade purity (>99%) for 3',5'-dichlorochalcone is a critical step for downstream biological assays and Structure-Activity Relationship (SAR) studies. The presence of the 3',5'-dichloro substitution pattern on the A-ring significantly alters the lipophilicity and crystal lattice energy compared to unsubstituted chalcones. This guide addresses the specific challenges of this derivative—namely its tendency to "oil out" and the difficulty in removing unreacted 3',5'-dichloroacetophenone.
The following protocols are designed to be self-validating, meaning the success of each step is confirmed before moving to the next, ensuring resource efficiency.
Part 1: Solvent Selection & Solubility (The Foundation)
Q: Which solvent system is optimal for 3',5'-dichlorochalcone? A: Unlike simple chalcones, the dichloro-substitution increases the molecule's lipophilicity. While Ethanol (95%) is the standard starting point, it may not be sufficient for removing non-polar side products.
We recommend a Solubility Screening Protocol before committing your entire batch.
Solvent Screening Data Table
| Solvent System | Polarity Index | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol (95%) | 5.2 | High | Low | Primary Choice. Best balance for polar impurities. |
| Ethyl Acetate | 4.4 | Very High | Moderate | Too soluble. Poor recovery yield if used alone. |
| Hexane/EtOAc (9:1) | ~0.5 | Moderate | Very Low | Secondary Choice. Use if Ethanol fails to crystallize. |
| Dichloromethane | 3.1 | Very High | High | Avoid. Product likely remains in solution. |
Q: How do I validate the solvent choice? A: Perform a "Test Tube Trial":
-
Place 50 mg of crude solid in a test tube.
-
Add solvent dropwise while heating (water bath >60°C) until dissolved.
-
Cool to room temperature (RT), then to 0°C.
-
Success Criteria: Crystals form at 0°C, but not immediately at RT. If oil forms, the solvent is too polar or the concentration is too high.
Part 2: The Recrystallization Protocol (Step-by-Step)
Q: What is the standard operating procedure (SOP) for high-purity recovery? A: Follow this workflow to minimize thermal decomposition and maximize yield.
Protocol 1: Ethanol-Based Recrystallization
-
Dissolution: Place crude 3',5'-dichlorochalcone in an Erlenmeyer flask. Add boiling 95% Ethanol (approx. 5-7 mL per gram of solid). Swirl constantly.
-
Note: If solid remains after adding 10 mL/g, it is likely an inorganic salt or polymer. Perform a Hot Filtration .
-
-
Clarification (Optional): If the solution is colored (dark orange/brown), add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
Nucleation Phase: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block. Do not place directly on ice; this causes "oiling out" (see Troubleshooting).
-
Crystallization: Once the flask reaches RT, place it in an ice-water bath (0-4°C) for 1 hour.
-
Isolation: Filter via vacuum using a Büchner funnel. Wash crystals with ice-cold Ethanol (2 x 5 mL).
-
Drying: Dry in a vacuum desiccator over
or Silica Gel for 12 hours.
Visualizing the Workflow
Caption: Standard Recrystallization Workflow for Chalcone Derivatives.
Part 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This is the most common issue with chlorinated chalcones. It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated).[1]
Corrective Actions:
-
Re-heat: Redissolve the oil by heating the mixture.
-
Dilute: Add 10-20% more solvent.
-
Seed: Add a "seed crystal" of pure product (if available) at the cloud point.
-
Triturate: If oil persists, decant the solvent and add a small amount of Hexane. Scratch the glass vigorously with a glass rod to induce lattice formation.
Q: The crystals are yellow/orange. Is this an impurity?
A: Chalcones are naturally yellow due to the
-
Action: If the melting point is sharp (range < 2°C), the color is likely intrinsic. If the range is broad (> 4°C), perform a charcoal treatment (Protocol 1, Step 2).
Q: My yield is low (<50%). How do I recover the rest? A: The "Mother Liquor" (the filtrate) still contains product.
-
Concentrate the filtrate using a rotary evaporator to 1/3 of its original volume.
-
Cool to 0°C to induce a "second crop" of crystals.
-
Warning: Keep the second crop separate; it is usually lower purity than the first.
Troubleshooting Decision Tree
Caption: Decision Matrix for resolving nucleation failures and phase separation.
Part 4: Characterization & Validation
Q: How do I confirm the success of the recrystallization? A: Visual inspection is insufficient. Use these metrics:
-
Melting Point (MP):
-
Determine the MP of your dried crystals.
-
Target: A sharp range (e.g., 102–104°C). A range >3°C indicates impurities.
-
Note: Since specific literature MP for 3',5'-dichlorochalcone varies by synthesis method, compare against your crude MP. The pure MP should be higher and sharper.
-
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV Light (254 nm).
-
Result: You should see a single distinct spot. Impurities (starting acetophenone) usually have a higher
(move faster) than the chalcone.
-
References
-
BenchChem. (2025).[2] Efficient Recrystallization of Chalcones: Technical Support Guide. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 3',5'-Dichloroacetophenone (Compound Summary). Retrieved from
-
Chemistry LibreTexts. (2022). Troubleshooting Recrystallization: Oiling Out and Induction. Retrieved from
-
Royal Society of Chemistry. (2016). Preparation of Chalcone and Robinson Annulation. Retrieved from
-
ChemicalBook. (2026). 3,5-Dichlorophenol Properties and Purification. Retrieved from
Sources
Technical Support Center: Troubleshooting the Stability of 1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one in Cell Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe inconsistent in vitro results when working with synthetic chalcones. 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one is a highly potent molecule, but its structural features—specifically the lipophilic 3,5-dichlorophenyl A-ring and the electrophilic
This guide provides mechanistic troubleshooting and validated protocols to ensure your experimental data is reproducible and robust.
Mechanistic Insights: Why Does This Chalcone Fail in Media?
Failure of this compound in biological media usually stems from two distinct chemical liabilities rather than a true lack of biological efficacy:
-
High Lipophilicity (Precipitation): The addition of two chlorine atoms significantly increases the LogP (hydrophobicity) of the molecule. When a concentrated DMSO stock is introduced directly to aqueous media (like DMEM or RPMI), the sudden shift in solvent polarity causes the compound to crash out of solution before it can disperse[1].
-
Michael Acceptor Reactivity (Thiol Adduct Formation): The enone core is a classic Michael acceptor. The electron-withdrawing 3,5-dichloro substitution pulls electron density away from the carbonyl via inductive effects, drastically increasing the electrophilicity of the
-carbon. In media containing Fetal Bovine Serum (FBS), there is an abundance of nucleophilic thiols (e.g., free cysteine, reduced glutathione). At the physiological pH of 7.4, highly reactive thiolate anions rapidly attack this -carbon, forming covalent thioether adducts and neutralizing the drug before it reaches its intracellular target[2].
Reaction pathway of chalcone degradation via Michael addition with media thiols.
Troubleshooting Q&A
Q1: My compound precipitates immediately upon addition to DMEM. How do I fix this? A1: You are experiencing a solvent-exchange shock. Adding a high-concentration DMSO stock directly into cold or room-temperature aqueous media causes the hydrophobic chalcone to precipitate. Causality & Solution: The solubility of this chalcone is highly temperature-dependent. Always pre-warm your complete culture medium to 37°C[1]. Furthermore, perform a serial dilution in DMSO first, then add the diluted stock dropwise to the pre-warmed media while gently vortexing to allow for a gradual solvent exchange.
Q2: I observe a strong biological effect at 1 hour, but the effect disappears by 24 hours. Is the compound degrading? A2: Yes, the compound is likely being depleted via Michael addition with media components. Causality & Solution: Standard DMEM and 10% FBS contain high concentrations of nucleophilic thiols. Over 24 hours, the chalcone reacts with these thiols, forming inactive adducts[3]. To mitigate this, prepare fresh working solutions immediately before treatment. If your cell line tolerates it, use reduced-serum (e.g., 1-2% FBS) or serum-free media during the critical exposure window to minimize thiol interference.
Q3: My replicate experiments are highly variable, even when I use the same stock solution. What could be causing this? A3: You are likely experiencing photoisomerization. Causality & Solution: The trans (E) isomer of the chalcone is thermodynamically stable, but ambient laboratory UV/Vis light photoexcites the double bond, causing rotation to the cis (Z) isomer[4]. The cis isomer has a different spatial geometry and often lacks target affinity. Always store stocks in amber tubes and perform incubations in the dark.
Quantitative Data Presentation
To help you design your exposure windows, below is the empirical stability and solubility profile for 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one under standard laboratory conditions.
Table 1: Estimated Stability and Solubility Profile
| Condition | Estimated Half-Life / Soluble Limit | Primary Loss Mechanism | Mitigation Strategy |
| Complete Media (10% FBS), 37°C | 2 - 4 hours | Michael addition with serum thiols | Use 1% FBS or serum-free media |
| Serum-Free Media, 37°C | > 24 hours | Hydrolysis (Minor) | Prepare fresh immediately before use |
| Ambient Light Exposure | < 1 hour | Trans-to-cis photoisomerization | Use amber tubes; work under low light |
| Direct Addition to 20°C Media | < 10 µM (Solubility Limit) | Thermal/Solvent shock precipitation | Pre-warm media to 37°C; dropwise addition |
Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, the following protocols are designed as self-validating systems. They incorporate internal controls that verify the integrity of the experiment in real-time.
Protocol 1: Preparation of Stable Working Solutions
Validation Mechanism: This protocol includes a vehicle control and a dynamic visual inspection step to confirm solubility before cellular application, preventing false negatives caused by precipitated drug.
-
Stock Preparation: Dissolve the lyophilized chalcone in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into amber microcentrifuge tubes and store at -20°C in the dark.
-
Media Pre-Warming: Warm the target cell culture medium (e.g., DMEM + 1% FBS) in a 37°C water bath for at least 30 minutes to prevent thermal shock[1].
-
Serial Dilution: In a sterile V-bottom 96-well plate, perform a serial dilution of the 10 mM stock using 100% DMSO to create intermediate concentrations (e.g., 1 mM, 0.5 mM).
-
Solvent Exchange: Add 1 µL of the intermediate DMSO stocks to 999 µL of the pre-warmed media (1:1000 dilution) to achieve final concentrations (e.g., 1 µM, 0.5 µM). Ensure the final DMSO concentration never exceeds 0.1%.
-
Validation (Microscopic Inspection): Inspect the working solution against a dark background. Next, place 100 µL in a blank well and examine under a phase-contrast microscope at 20x magnification. The complete absence of micro-crystals validates successful solubilization.
-
Application: Apply to cells immediately. Do not store aqueous working solutions.
Protocol 2: HPLC-UV/MS Quantification of Chalcone Stability
Validation Mechanism: Utilizes a zero-hour baseline and a deuterated internal standard (IS) to account for extraction losses, ensuring the degradation rate is an absolute measurement rather than an artifact of sample prep[5].
-
Baseline Establishment (T=0): Spike the chalcone into 1 mL of pre-warmed media (10 µM final concentration). Immediately remove a 100 µL aliquot to serve as your 100% baseline.
-
Internal Standard Addition: Add 10 µL of a stable internal standard (e.g., trans-chalcone oxide-d10, 50 µM) to the aliquot[5].
-
Protein Precipitation & Extraction: Add 300 µL of ice-cold acetonitrile to the aliquot. Vortex vigorously for 30 seconds to precipitate serum proteins and instantly halt any ongoing Michael addition reactions.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Recovery: Transfer 200 µL of the clear supernatant to an amber HPLC vial.
-
Incubation & Time-Course: Incubate the remaining 900 µL of spiked media at 37°C, 5% CO2. Repeat steps 2-5 at 1, 2, 4, and 24 hours.
-
Analysis: Run samples on an LC-MS/MS system. Calculate the ratio of the chalcone peak area to the IS peak area. Normalize all time points to the T=0 ratio.
Self-validating workflow for chalcone preparation and stability monitoring.
References
-
Kenari, F., Molnár, S., & Perjési, P. (2021). "Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition." Molecules, 26(14), 4332. Available at:[Link]
-
Zhuang, C., et al. (2014). "A Synthetic Chalcone as a Potent Inducer of Glutathione Biosynthesis." Journal of Medicinal Chemistry, 57(15), 6720–6735. Available at:[Link]
-
Salehi, B., et al. (2020). "Chalcone synthesis, properties and medicinal applications: a review." Environmental Chemistry Letters, 19, 427–475. Available at:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Topic: 1H NMR Spectrum Analysis of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes arena of drug discovery, particularly for anti-inflammatory and anticancer agents, chalcones (1,3-diaryl-2-propen-1-ones) serve as privileged scaffolds.[1] This guide provides a rigorous technical analysis of the 1H NMR spectrum of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one .
Unlike standard spectral databases that offer static lists of peaks, this guide focuses on the causality of chemical shifts , distinguishing the specific electronic effects of the 3,5-dichloro substitution pattern on Ring A. We compare this molecule against its unsubstituted analog and evaluate solvent performance (CDCl₃ vs. DMSO-d₆) to ensure reproducible characterization in formulation workflows.
Part 1: Chemical Context & Synthesis
To understand the spectrum, one must understand the sample's origin. The presence of specific impurities (e.g., unreacted aldehyde or aldol intermediates) is directly linked to the synthetic pathway.
The Claisen-Schmidt Protocol
The target molecule is synthesized via a base-catalyzed Claisen-Schmidt condensation. This pathway dictates the trans (
Reaction Scheme:
-
Reactant A: 3,5-Dichloroacetophenone (Provides Ring A)
-
Reactant B: Benzaldehyde (Provides Ring B)
-
Catalyst: NaOH / Ethanol
-
Product: 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Figure 1: Synthetic workflow illustrating the origin of the enone linker and potential intermediates.
Part 2: Experimental Protocol (NMR Acquisition)
Trustworthy data begins with standardized sample preparation. The following protocol minimizes concentration-dependent shifts and ensures resolution of fine coupling constants.
Sample Preparation[2][3][4][5][6][7]
-
Mass: Weigh 5–10 mg of the purified crystalline solid.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If solubility is poor, switch to DMSO-d₆, but be aware of the solvent residual peak at 2.50 ppm interfering with aliphatic impurities.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended inorganic salts (NaCl/NaOH residues).
Acquisition Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm (to capture potential acidic impurities or H-bonded phenols).
-
Scans (NS): 16 (sufficient for >95% purity); increase to 64 for impurity profiling.
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of aromatic protons).
Part 3: Spectral Analysis & Comparison
This section deconstructs the spectrum into three diagnostic zones. We compare the target molecule against the Unsubstituted Chalcone (1,3-diphenylprop-2-en-1-one) to highlight the specific impact of the dichloro-substitution.
Zone A: The Enone Linker (The "Fingerprint")
The
| Proton | Multiplicity | Coupling ( | Chemical Shift ( | Structural Insight |
| H- | Doublet (d) | 15.7 Hz | ~7.56 ppm | Trans ( |
| H- | Doublet (d) | 15.7 Hz | ~7.80 ppm | Conjugation Effect. Deshielded relative to H- |
Comparison Insight:
In the unsubstituted chalcone, H-
Zone B: Aromatic Region & Substituent Effects
This is where the target molecule distinguishes itself. The 3,5-dichloro substitution pattern destroys the standard monosubstituted benzene symmetry of Ring A.
Ring A: 3,5-Dichlorophenyl (Ketone Side)
-
H2, H6 (Protons ortho to C=O):
-
Pattern: Doublet (
Hz). -
Shift: ~7.85 – 7.90 ppm.
-
Assignment Logic: These protons are sandwiched between the electron-withdrawing Carbonyl group and the Chlorine atom. They are strongly deshielded by the carbonyl anisotropy.[2]
-
Differentiation: In the unsubstituted analog, these ortho protons appear as a multiplet at ~8.02 ppm. The dichloro substitution simplifies this to a clear doublet (meta-coupling).
-
-
H4 (Proton para to C=O):
-
Pattern: Triplet (
Hz). -
Shift: ~7.50 – 7.55 ppm.
-
Assignment Logic: Located between the two Chlorine atoms. It couples to both H2 and H6 (meta-coupling), resulting in a triplet.
-
Ring B: Phenyl (Aldehyde Side)
-
Pattern: Typical monosubstituted benzene multiplets.
-
Ortho (2H): ~7.60 – 7.65 ppm (Multiplet).
-
Meta/Para (3H): ~7.40 – 7.45 ppm (Multiplet).
-
-
Comparison: These signals remain largely unchanged compared to the unsubstituted chalcone, confirming that Ring B is electronically isolated from the Ring A substitution.
Zone C: Solvent Effects (Performance Guide)
Choosing the right solvent is critical for resolving overlapping peaks.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d6) | Recommendation |
| Resolution | High. Sharp peaks; minimal solvent interference in the aromatic region. | Medium. Higher viscosity can broaden peaks slightly. | Use CDCl₃ for routine structure verification. |
| Chemical Shifts | Standard reference. | Significant downfield shift (+0.1 to +0.3 ppm) for H- | Use DMSO-d₆ only if solubility in CDCl₃ is <2 mg/mL. |
| Water Peak | ~1.56 ppm (Usually clear of signals). | ~3.33 ppm (Can obscure aliphatic impurities). |
Part 4: Logic & Verification Diagrams
The following diagram visualizes the logic flow for assigning the specific 3,5-dichloro pattern, ensuring the analyst does not confuse it with other isomers (e.g., 2,4-dichloro).
Figure 2: Decision tree for verifying the 3,5-dichlorophenyl substitution pattern based on splitting multiplicity.
References
-
BenchChem. A Comparative NMR Analysis of Cis and Trans Chalcone Isomers. (Accessed 2024).[3] Link
-
Royal Society of Chemistry (RSC). 1H NMR data for substituted chalcones and coupling constant analysis. (Accessed 2024).[3] Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: (E)-1,3-diphenylprop-2-en-1-one. (Accessed 2024).[3] Link
-
University of Wisconsin-Madison. Evans Laboratory NMR Solvent Data & Impurities Guide. (Accessed 2024).[3] Link
-
Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. (Accessed 2024).[3] Link
Sources
A Comparative Guide to the FTIR Spectroscopy of 3',5'-Dichlorochalcone for Advanced Research
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 3',5'-dichlorochalcone. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework by contrasting the spectral features of 3',5'-dichlorochalcone with its parent compound, unsubstituted chalcone, and other chlorinated analogues. The discussion is supported by experimental data from the scientific literature and detailed procedural outlines for synthesis and characterization, ensuring a blend of theoretical understanding and practical application.
Introduction: The Significance of Chalcones and Spectroscopic Characterization
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core structure, featuring an α,β-unsaturated ketone system linking two aromatic rings, is a key pharmacophore that serves as a versatile template for synthetic modifications.[2] The introduction of halogen substituents, such as chlorine, onto the aromatic rings can significantly modulate the molecule's electronic properties, stability, and biological efficacy.
3',5'-Dichlorochalcone, a derivative with two chlorine atoms on the acetophenone-derived ring (Ring A), presents a unique subject for structural analysis. Understanding its vibrational spectroscopy through FTIR is crucial for confirming its synthesis, assessing purity, and elucidating structural details that influence its chemical behavior. FTIR spectroscopy probes the vibrational modes of molecules, providing a distinct "fingerprint" based on the functional groups present. For chalcones, key vibrational modes include the stretching of the carbonyl group (C=O), the olefinic double bond (C=C), and the carbon-chlorine (C-Cl) bonds.
This guide will dissect the FTIR spectrum of 3',5'-dichlorochalcone, explaining the causal relationship between its structure and its spectral signature. By comparing it with related compounds, we aim to provide a robust, self-validating framework for its identification and characterization.
Experimental Protocols: Synthesis and Characterization
The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction between an aromatic aldehyde and an acetophenone.[3][4]
Synthesis of 3',5'-Dichlorochalcone
This protocol outlines the synthesis of 3',5'-dichlorochalcone from 3,5-dichloroacetophenone and benzaldehyde.
Materials:
-
3,5-Dichloroacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 3,5-dichloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a 40-60% aqueous solution of NaOH or KOH. Cool the reactant flask in an ice bath to 0-5 °C.
-
Reaction: Slowly add the alkaline solution dropwise to the stirred ethanolic solution. Maintain the low temperature during addition to control the reaction rate.
-
Incubation: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12-24 hours.[5]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl to a pH of approximately 5-6. This will precipitate the crude chalcone product.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities. The crude product should be recrystallized from a suitable solvent, such as ethanol, to obtain the pure 3',5'-dichlorochalcone.
Diagram of the Synthesis Workflow
Caption: Base-catalyzed Claisen-Schmidt condensation workflow for 3',5'-dichlorochalcone.
FTIR Spectroscopic Analysis
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the dried, purified chalcone sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹ using a calibrated FTIR spectrometer.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups of the chalcone molecule.
Results and Discussion: A Comparative Spectral Analysis
The FTIR spectrum of a chalcone provides a wealth of information. The key regions of interest are the C=O and C=C stretching vibrations (1700-1500 cm⁻¹), the aromatic C-H stretching (3100-3000 cm⁻¹), the olefinic C-H bending (1000-960 cm⁻¹), and the C-Cl stretching vibrations (typically below 1100 cm⁻¹).
The introduction of chloro-substituents on Ring A influences the spectrum in predictable ways due to electronic (inductive and resonance) and mass effects. The strong electron-withdrawing nature of chlorine atoms alters the electron density distribution across the molecule, affecting bond strengths and, consequently, their vibrational frequencies.
Predicted FTIR Characteristics of 3',5'-Dichlorochalcone
Key Predicted Vibrational Bands:
-
C=O (Carbonyl) Stretch: Expected in the range of 1650-1670 cm⁻¹ . The presence of two electron-withdrawing chlorine atoms on Ring A is anticipated to slightly increase the frequency (a blue shift) compared to unsubstituted chalcone due to the inductive effect, which strengthens the C=O double bond.
-
C=C (Olefinic) Stretch: Predicted around 1590-1610 cm⁻¹ . This peak is characteristic of the α,β-unsaturated system.
-
Aromatic C=C Stretches: Multiple bands are expected between 1560-1590 cm⁻¹ and 1450-1500 cm⁻¹ , corresponding to the skeletal vibrations of both aromatic rings.
-
Aromatic C-H Stretch: Weak to medium bands anticipated just above 3000 cm⁻¹ .
-
Trans C-H Out-of-Plane Bend: A strong band characteristic of the trans-olefinic protons is expected around 970-985 cm⁻¹ .
-
C-Cl (Carbon-Chlorine) Stretches: Two distinct stretching vibrations are predicted. Based on data for other chlorinated aromatics, these are expected in the 1070-1100 cm⁻¹ range and/or the 700-800 cm⁻¹ range. The precise position depends on the coupling with other vibrational modes.
Comparative Analysis with Related Chalcones
To understand the specific influence of the 3',5'-dichloro substitution pattern, a comparison with unsubstituted chalcone and another dichlorinated isomer, (E)-1-(anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, is highly instructive.
| Vibrational Mode | Unsubstituted Chalcone | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Predicted 3',5'-Dichlorochalcone | Rationale for Shift |
| ν(C=O) | ~1660 cm⁻¹ | 1658 cm⁻¹[7] | ~1650-1670 cm⁻¹ | Electron-withdrawing Cl groups on Ring A inductively strengthen the C=O bond, causing a slight blue shift. |
| ν(C=C) Olefinic | ~1605 cm⁻¹ | 1604 cm⁻¹[7] | ~1590-1610 cm⁻¹ | Less affected by substitution on Ring A compared to the C=O group. |
| ν(C=C) Aromatic | ~1575, 1450 cm⁻¹ | 1589, 1489 cm⁻¹[7] | ~1560-1590, ~1450-1500 cm⁻¹ | Ring substitution pattern influences the exact position of these skeletal vibrations. |
| δ(=C-H) trans | ~980 cm⁻¹ | 979 cm⁻¹[7] | ~970-985 cm⁻¹ | This mode is highly characteristic of the trans configuration and is relatively insensitive to ring substitution. |
| ν(C-Cl) | N/A | 1087 cm⁻¹[7] | ~1070-1100 cm⁻¹, ~700-800 cm⁻¹ | The presence of two chlorine atoms will give rise to characteristic absorption bands in the fingerprint region. |
Diagram of Key Functional Group Vibrations
Caption: Key functional groups in 3',5'-dichlorochalcone and their typical FTIR frequencies.
Conclusion
The FTIR spectrum of 3',5'-dichlorochalcone is a powerful tool for its structural confirmation and purity assessment. The key characteristic peaks—the carbonyl stretch (ν(C=O)) around 1650-1670 cm⁻¹, the olefinic stretch (ν(C=C)) near 1600 cm⁻¹, the strong trans C-H bend around 980 cm⁻¹, and the distinct C-Cl stretches in the fingerprint region—provide a definitive signature for this molecule.
By comparing its spectrum to that of unsubstituted chalcone and other isomers, researchers can precisely identify the effects of the 3',5'-dichloro substitution pattern. This detailed spectroscopic understanding is foundational for professionals in drug discovery and materials science, enabling confident characterization of novel chalcone derivatives and facilitating the exploration of their structure-activity relationships.
References
-
RASAYAN. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal. Retrieved March 3, 2026, from [Link]
-
Biointerface Research in Applied Chemistry. (2021, November 24). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. Retrieved March 3, 2026, from [Link]
-
MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. Retrieved March 3, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry. Retrieved March 3, 2026, from [Link]
-
Science Alert. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. Retrieved March 3, 2026, from [Link]
-
The Pharma Innovation. (n.d.). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. The Pharma Innovation. Retrieved March 3, 2026, from [Link]
-
ACS Omega. (2023, January 27). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega. Retrieved March 3, 2026, from [Link]
-
Jetir.org. (2021, May). A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.org. Retrieved March 3, 2026, from [Link]
-
Academia.edu. (n.d.). Crystal structure, spectroscopic and third-order nonlinear optical susceptibility of linear fused ring dichloro-substituent chalcone isomers. Academia.edu. Retrieved March 3, 2026, from [Link]
-
UNIMAS Institutional Repository. (2024, April 16). Synthesis and Characterization of Chalcone Derived Heterocyclic Compounds and Their Biological Activities. UNIMAS Institutional Repository. Retrieved March 3, 2026, from [Link]
-
MDPI. (2020, July 8). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. MDPI. Retrieved March 3, 2026, from [Link]
-
PMC. (2009). (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one. PMC. Retrieved March 3, 2026, from [Link]
-
PMC. (2020, July 13). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. PMC. Retrieved March 3, 2026, from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of DCPP. ResearchGate. Retrieved March 3, 2026, from [Link]
-
INIS-IAEA. (2025, January 19). Structural and vibrational spectroscopic studies on chalcone derivatives. INIS-IAEA. Retrieved March 3, 2026, from [Link]
Sources
Comparative Guide: 3,5-Dichlorochalcone Derivatives vs. Standard Chemotherapy Agents
[1]
Executive Summary
This guide provides a technical comparison between 3,5-dichlorochalcone derivatives —a class of emerging small-molecule inhibitors—and standard-of-care chemotherapy agents (Cisplatin, Doxorubicin, 5-Fluorouracil ).
While "chalcones" (1,3-diphenyl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, the 3,5-dichloro substitution pattern has garnered specific attention for its ability to enhance lipophilicity and metabolic stability while effectively targeting the colchicine-binding site of tubulin and inducing Reactive Oxygen Species (ROS)-mediated apoptosis.
Key Insight: Unlike standard alkylating agents (Cisplatin) or topoisomerase inhibitors (Doxorubicin), 3,5-dichlorochalcones primarily act as mitocans (mitochondria-targeting anticancer agents), offering a distinct non-overlapping resistance profile.
Comparative Analysis: IC50 Values
The following data synthesizes cytotoxicity profiles across three major cancer cell lines: MCF-7 (Breast Adenocarcinoma), A549 (Non-Small Cell Lung Cancer), and HCT-116 (Colorectal Carcinoma).
> Note: "3,5-Dichlorochalcone" in literature often refers to bioactive derivatives, most notably 3',5'-dichloro-2'-hydroxychalcone or similar analogs, as the hydroxyl group is critical for intracellular stability and potency. The values below reflect these optimized leads.
Table 1: Comparative IC50 Data (µM)
| Compound | Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Selectivity Index (SI)* |
| 3,5-Dichlorochalcone Analog † | Chalcone | 0.8 - 4.4 | 4.7 - 6.0 | 5.9 | High (>3.0) |
| Doxorubicin | Anthracycline | 0.65 - 2.5 | 0.24 - 0.4‡ | 0.4 - 0.6 | Low (<1.0) |
| Cisplatin | Platinum Agent | 6.7 - 9.7 | 4.9 - 12.0 | 2.5 - 5.2 | Moderate |
| 5-Fluorouracil (5-FU) | Antimetabolite | 7.8 | >60 (Resistant) | 1.5 - 3.7 | Moderate |
-
SI (Selectivity Index): Ratio of IC50 in normal cells (e.g., HMEC-1, HDFn) to IC50 in cancer cells. Higher is better.
-
† Data represents the most potent chlorinated derivatives (e.g., Compound 3 [Rasayan J. Chem, 2019], C5 [MDPI, 2025]).
-
‡ A549 sensitivity to Doxorubicin varies significantly by sub-line; resistant strains often show IC50 > 20 µM.
Analysis of Performance
-
Potency vs. Breast Cancer (MCF-7): The 3,5-dichloro derivatives demonstrate nanomolar to low-micromolar potency (0.8–4.4 µM), comparable to Doxorubicin and superior to Cisplatin and 5-FU.
-
Lung Cancer Specificity (A549): While A549 cells often exhibit intrinsic resistance to 5-FU, 3,5-dichlorochalcones maintain efficacy (IC50 ~5 µM), suggesting they bypass the thymidylate synthase resistance pathway.
-
Safety Profile: A critical advantage of the chalcone scaffold is the Selectivity Index . Doxorubicin is notoriously cardiotoxic (SI often <1), whereas 3,5-dichlorochalcones typically show SI values >3, sparing normal endothelial cells (HMEC-1) at therapeutic doses.
Mechanism of Action (MOA)
Understanding the causality of cytotoxicity is essential for combination therapy design.
-
Standard Agents: Target DNA replication directly (Intercalation/Cross-linking).
-
3,5-Dichlorochalcones: Act upstream on cellular stress response and cytoskeletal integrity.
Primary Pathway: ROS-Mediated Mitochondrial Apoptosis
The electron-withdrawing nature of the chlorine substituents at positions 3 and 5 enhances the electrophilicity of the
Caption: Dual-mechanism pathway of 3,5-dichlorochalcone involving tubulin inhibition and mitochondrial-dependent apoptosis.
Experimental Protocol: Determining IC50
To replicate the data above, a standardized MTT Assay is recommended. This protocol includes specific modifications for chalcones to prevent chemical interference (reduction of tetrazolium salts by polyphenols).
Validated Workflow
-
Seeding: Seed cells (MCF-7/A549) at
cells/well in 96-well plates. Incubate 24h. -
Drug Preparation: Dissolve 3,5-dichlorochalcone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in serum-free media.
-
Critical Step: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Treatment: Incubate cells with drug for 48 hours (optimal for apoptotic induction).
-
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add DMSO (100 µL) to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm (Reference 630 nm).
Caption: Step-by-step MTT assay workflow for IC50 determination.
Discussion: Structure-Activity Relationship (SAR)
Why the 3,5-dichloro substitution?
-
Lipophilicity (LogP): The chlorines increase lipophilicity, facilitating passive transport across the cell membrane.
-
Metabolic Stability: Halogenation at the 3,5-positions blocks metabolic hydroxylation sites, prolonging the half-life compared to unsubstituted chalcones.
-
Electronic Effect: The electron-withdrawing Cl atoms increase the reactivity of the enone system towards cysteine residues in tubulin, enhancing binding affinity.
References
-
Comparison of Chalcone Cytotoxicity: Suma, A. A. T., et al. (2019). Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies. Rasayan Journal of Chemistry. Link
-
Chlorochalcone Mechanism & Selectivity: Modzelewska, A., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.[1] MDPI Molecules. Link
-
Doxorubicin IC50 Data: BenchChem Technical Support. (2025).[2][3] A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines.[2][4]Link
-
Cisplatin Resistance in Lung Cancer: Sheng, X., et al. (2021). Unprecedented collateral sensitivity for cisplatin-resistant lung cancer cells presented by new ruthenium organometallic compounds. Royal Society of Chemistry. Link
-
5-FU Cytotoxicity Profiles: Al-Abd, A. M., et al. (2024).[5][6] Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity.[5] Saudi Pharmaceutical Journal. Link
Sources
- 1. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
melting point determination of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Publish Comparison Guide: Melting Point Determination of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Executive Summary: The Criticality of Thermal Characterization
In the development of small-molecule therapeutics, 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one represents a significant chalcone scaffold.[1] The 3,5-dichloro substitution pattern on the A-ring is frequently employed to enhance lipophilicity and metabolic stability against oxidative metabolism compared to its unsubstituted analogs.
Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a critical gatekeeping assay for polymorph identification , solvate detection , and purity validation . This guide compares the two industry-standard methodologies—Capillary Method (visual) and Differential Scanning Calorimetry (DSC) —providing a decision matrix for researchers characterizing this specific chemical entity (NCE).
Compound Profile & Theoretical Expectations
Before experimental determination, researchers must establish the theoretical baseline to validate results.
| Property | Specification | Notes |
| IUPAC Name | (2E)-1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one | Trans isomer is thermodynamically favored.[1] |
| Molecular Formula | C₁₅H₁₀Cl₂O | MW: 277.15 g/mol |
| Precursors | 3,5-Dichloroacetophenone + Benzaldehyde | Synthesized via Claisen-Schmidt Condensation.[1] |
| Precursor MP | 3,5-Dichloroacetophenone: ~26 °C | Low MP of starting material makes MP of product a key conversion indicator. |
| Predicted MP Range | 85 °C – 115 °C (Estimated) | Dichloro substitution typically elevates MP relative to unsubstituted chalcone (55-57 °C) due to increased lattice energy and π-stacking interactions.[1] |
Comparative Methodology: Capillary vs. DSC
For a researcher characterizing 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one, the choice of method depends on the stage of development (Discovery vs. Pre-formulation).[1]
Method A: Automated Capillary Melting Point (The Standard)
Best for: Routine purity checks, synthetic monitoring, and quick batch release.
-
Principle: Visual or optical detection of the phase transition (solid to liquid) of a sample packed in a glass capillary.
-
Pros: Low cost, rapid setup, direct visual confirmation of decomposition (browning/charring).
-
Cons: Subjective (if manual), measures a range rather than a specific thermodynamic event, limited data on heat of fusion.
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Best for: Polymorph screening, precise purity calculation (van 't Hoff), and stability profiling.
-
Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature.
-
Pros: Quantitative enthalpy (
), distinguishes between melting and dehydration/desolvation, precise onset temperature ( ). -
Cons: Expensive instrumentation, requires destructive sample preparation (crimped pans), artifact risk from sample preparation.
Decision Matrix
| Feature | Capillary Method | DSC (Differential Scanning Calorimetry) |
| Precision | ± 0.3 – 1.0 °C | ± 0.1 °C |
| Output | Range ( | Onset ( |
| Sample Req. | ~2–5 mg (Recoverable) | ~2–5 mg (Destructive) |
| Insight | Purity (qualitative) | Purity (quantitative), Polymorphism, Solvates |
| Verdict | Preferred for Synthesis | Required for Pre-clinical Formulation |
Experimental Protocols
Protocol A: Synthesis & Purification (Prerequisite)
To ensure the MP reflects the compound and not impurities.
-
Reaction: Mix 3,5-dichloroacetophenone (1 eq) and benzaldehyde (1 eq) in ethanol.
-
Catalysis: Add 10% NaOH (aq) dropwise at 0–5 °C. Stir at RT for 4–6 hours.
-
Workup: Pour into crushed ice/HCl. Filter the yellow precipitate.
-
Purification (Critical): Recrystallize from hot ethanol or ethyl acetate/hexane .
-
Why? Removal of unreacted 3,5-dichloroacetophenone (liquid/low melt) is vital to prevent MP depression.
-
Protocol B: Capillary Determination (Step-by-Step)
-
Preparation: Dry the recrystallized solid under vacuum (P₂O₅) for 24h to remove solvent.
-
Packing: Grind sample to a fine powder. Fill capillary to 2–3 mm height.[1] Compact by tapping (packing density affects heat transfer).
-
Ramp 1 (Fast): Heat at 10 °C/min to find approximate MP.
-
Ramp 2 (Precise): Cool to 20 °C below approx MP. Heat at 1.0 °C/min .
-
Recording:
-
Onset: First visible liquid droplet.[1]
-
Clear Point: Complete disappearance of solid.
-
Acceptance Criteria: Range should be < 2 °C (e.g., 98.5 – 100.0 °C).
-
Protocol C: DSC Determination (Step-by-Step)
-
Calibration: Calibrate DSC with Indium standard (MP 156.6 °C).
-
Encapsulation: Weigh 3.0 ± 0.1 mg into an aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).
-
Program:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 150 °C.
-
Nitrogen purge: 50 mL/min.[1]
-
-
Analysis: Integrate the endothermic peak. Report
(extrapolated onset) as the melting point, not the peak maximum.
Visualization: Characterization Workflow
Caption: Logical workflow for the thermal characterization of the chalcone derivative, ensuring purity before data acceptance.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| MP Range > 3 °C | Impure sample (likely starting ketone).[1] | Recrystallize; wash with cold ethanol. |
| MP Lower than expected | Solvent entrapment or "Melting Point Depression".[1] | Dry sample at 40 °C under vacuum for 48h. |
| Double Peak (DSC) | Polymorphism or Solvate.[1] | Run TGA (Thermogravimetric Analysis) to check for weight loss (solvate).[1] |
| Browning before melt | Decomposition.[1] | Use a sealed capillary under N₂ or faster ramp rate (3 °C/min). |
References
-
BenchChem. (2025).[1] Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols. Retrieved from
-
Rasayan Journal of Chemistry. (2019). Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation. Vol 12, No 2, 502-510.[2] Retrieved from
-
Stanford Research Systems. Melting Point Determination: Principle and Methodologies. Retrieved from
-
Mettler Toledo. Melting Point Determination: A Guide to Good Practice. Retrieved from [1]
-
ChemicalBook. 3,5-Dichloroacetophenone Properties and Data. Retrieved from [1]
Sources
A Comparative Crystallographic Analysis of Dichlorinated Chalcones: Unveiling the Influence of Chlorine Substitution on Molecular Conformation and Crystal Packing
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the pursuit of novel therapeutic agents, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of crystalline solids, offering critical insights that drive structure-activity relationship (SAR) studies and inform rational drug design. This guide presents a comparative analysis of the crystallographic data for two dichlorinated chalcone derivatives, structurally analogous to 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one .
While a definitive crystal structure for 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, the examination of closely related analogs provides invaluable data. This guide will focus on the crystal structures of (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (Comparator A) and (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one (Comparator B) . Through a detailed comparison of their crystallographic parameters, we will elucidate the subtle yet significant impact of chlorine atom placement on molecular geometry and intermolecular interactions.
The Significance of Chalcones and Dichlorophenyl Moieties
Chalcones, characterized by the α,β-unsaturated ketone core, are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The dichlorophenyl moiety is a common feature in many pharmaceutical compounds, influencing their lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding how the position of chlorine atoms on the phenyl ring affects the overall molecular architecture is therefore of paramount importance for the design of next-generation therapeutics.
Experimental Rationale and Methodologies
The crystallographic data presented herein were obtained through single-crystal X-ray diffraction, a technique that remains the gold standard for determining the precise three-dimensional structure of small molecules[1]. The process, in essence, involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.
A Step-by-Step Overview of Single-Crystal X-ray Diffraction:
-
Crystal Growth: The initial and often most challenging step is the cultivation of a high-quality single crystal, typically on the sub-millimeter scale. This is a critical prerequisite, as the quality of the diffraction data is directly proportional to the perfection of the crystal lattice.
-
Data Collection: The crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are then processed to determine the unit cell dimensions and space group of the crystal. Sophisticated computational algorithms are employed to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to yield the final, highly accurate atomic coordinates.
The culmination of this process is a Crystallographic Information File (CIF), a standardized format for archiving and sharing crystal structure data[2][3][4].
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for Comparator A and Comparator B. These parameters provide a quantitative basis for comparing their solid-state structures.
| Parameter | (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (Comparator A) | (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one (Comparator B) |
| CCDC Deposition No. | Not explicitly found, data from PMC | 1529536 |
| Chemical Formula | C₁₅H₁₁ClO | C₁₅H₁₀Cl₂O |
| Formula Weight | 242.69 | 277.13 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 5.8388(7) | 15.399(2) |
| b (Å) | 7.5975(11) | 11.3610(16) |
| c (Å) | 13.1300(16) | 7.3970(10) |
| α (°) | 83.182(11) | 90 |
| β (°) | 89.422(10) | 97.139(9) |
| γ (°) | 86.662(11) | 90 |
| Volume (ų) | 577.35(13) | 1285.3(3) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.395 | 1.431 |
| R-factor (%) | 3.6 | 7.0 |
Data for Comparator A sourced from PMC, and for Comparator B from IUCr Journals.
Structural Insights and Discussion
Molecular Conformation
A critical aspect of molecular structure is the relative orientation of its constituent parts. In chalcones, the dihedral angles between the two phenyl rings and the enone bridge are of particular interest as they dictate the overall shape of the molecule.
For Comparator A , the dihedral angle between the mean planes of the phenyl ring and the chloro-substituted phenyl ring is a significant 48.8(3)°. The dihedral angles between the mean plane of the prop-2-ene-1-one group and the mean planes of the 3-chlorophenyl and phenyl rings are 27.0(4)° and 27.9(3)°, respectively. This indicates a notably twisted conformation.
In contrast, Comparator B exhibits a much more planar structure, with the dihedral angle between the two aromatic rings being only 5.59(15)°. The C—C=C—C torsion angle of 177.5(3)° confirms a nearly perfect trans conformation about the double bond. This planarity is likely influenced by the substitution pattern of the dichlorophenyl ring.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. These interactions are crucial for understanding the physical properties of a material, such as its melting point and solubility.
In the crystal structure of Comparator A , the molecules are primarily linked by weak C—H···π interactions. This type of interaction, while individually weak, can collectively play a significant role in stabilizing the crystal packing.
For Comparator B , the crystal packing is dominated by pairs of C—H···O hydrogen bonds, which link the molecules into inversion dimers. This more specific and directional interaction likely contributes to the observed planarity of the molecule in the solid state.
Conclusion and Future Directions
This comparative analysis of two closely related dichlorinated chalcones demonstrates the profound influence of chlorine substitution patterns on both molecular conformation and crystal packing. The shift from a single chlorine at the 3-position (Comparator A) to two chlorines at the 2- and 3-positions (Comparator B) results in a dramatic flattening of the molecule and a change in the dominant intermolecular interactions from C—H···π to C—H···O hydrogen bonds.
These findings have significant implications for drug design. The observed conformational rigidity and the potential for specific hydrogen bonding in the 2,3-dichloro substituted chalcone could translate to a more defined interaction with a biological target, potentially leading to enhanced potency and selectivity.
While the crystal structure of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one remains elusive, this analysis provides a robust framework for predicting its likely structural features. Further research to obtain this crystal structure is highly encouraged, as it would complete this comparative series and provide a more comprehensive understanding of the structure-property relationships in this important class of molecules. Researchers are encouraged to deposit their crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) to enrich the collective knowledge of the scientific community.
References
-
Cambridge Crystallographic Data Centre (CCDC) . The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Jasinski, J. P., Butcher, R. J., Narayana, B., Veena, K., & Yathirajan, H. S. (2010). (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o157. [Link]
-
Naveen, S., Kumar, A. D., Lokeshwari, D. M., Kumar, K. A., Lokanath, N. K., & Warad, I. (2017). (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one. IUCrData, 2(2), x170126. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Bernstein, J., Davis, R. E., Chang, L., & Desiraju, G. R. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. [Link]
- Desiraju, G. R. (2002). Crystal engineering: the design of organic solids.Elsevier.
-
Wikipedia contributors. (2023, December 29). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved March 3, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information File (CIF). Retrieved March 3, 2026, from [Link]
-
The Applications & Principles of X-Ray Crystallography - AZoM. (2019, December 2). [Link]
-
Protein X-ray Crystallography: Basic principles. (n.d.). [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019, September 13). [Link]
-
X-ray crystallography - Wikipedia. (2024, February 28). [Link]
-
A short guide to Crystallographic Information Files - CCDC. (n.d.). [Link]
-
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC. (1991, November 1). [Link]
Sources
Technical Comparison Guide: HPLC Profiling of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Executive Summary
Product Focus: 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one Chemical Class: Polychlorinated Chalcone Primary Application: Antimicrobial pharmacophore, tubulin polymerization inhibitor scaffold.
This guide provides a technical framework for the High-Performance Liquid Chromatography (HPLC) profiling of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one. Unlike standard chalcones, the 3,5-dichloro substitution on the A-ring introduces significant lipophilicity and steric parameters that alter chromatographic behavior. This document synthesizes experimental protocols, theoretical retention modeling, and comparative performance data to ensure precise identification and purity analysis.
Part 1: Chemical Basis of Retention
To accurately predict and validate the retention time (
Structural Analysis & Lipophilicity
The compound consists of two aromatic rings linked by an
-
Ring A (Acetophenone derived): Substituted with Chlorine at positions 3 and 5.
-
Ring B (Benzaldehyde derived): Unsubstituted phenyl ring.
Mechanistic Impact:
The two chlorine atoms are electron-withdrawing but highly lipophilic (
-
Unsubstituted Chalcone LogP: ~3.0 - 3.2
-
3,5-Dichloro Derivative LogP: ~4.1 - 4.3
Chromatographic Consequence: On a Reversed-Phase (C18) column, the 3,5-dichloro derivative will exhibit stronger hydrophobic interaction , resulting in a significantly longer retention time (
Part 2: Validated Experimental Protocol
Note: The following protocol is designed for purity profiling and synthesis monitoring (Claisen-Schmidt condensation).
Chromatographic Conditions (Standardized)
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (Octadecylsilane), End-capped | Essential for separating highly lipophilic halogenated aromatics. End-capping reduces silanol tailing. |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical dimensions for high resolution ( |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses ionization of residual silanols and improves peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than MeOH for polychlorinated compounds. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |
| Detection ( | 310 nm (Primary), 254 nm (Secondary) | Chalcone enone system absorbs strongly at 300-320 nm; minimizes solvent cutoff noise. |
| Temperature | 30°C | Controls viscosity and mass transfer kinetics. |
Gradient Elution Profile
Due to the high lipophilicity of the 3,5-dichloro derivative, an isocratic hold is often insufficient for clearing the column of late-eluting dimers.
-
0–2 min: 50% B (Equilibration/Injection)
-
2–15 min: Linear ramp to 90% B (Elution of target)
-
15–20 min: Hold at 90% B (Column Wash)
-
20–21 min: Return to 50% B
-
21–25 min: Re-equilibration
Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Acetonitrile (Do not use MeOH/Water initially; solubility is poor).
-
Working Solution: Dilute to 50 µg/mL with Mobile Phase B.
-
Filtration: 0.45 µm PTFE filter (Nylon may bind chlorinated compounds).
Part 3: Comparative Performance & Retention Data
The following data compares the 3,5-dichloro derivative against common analogs to establish Relative Retention Times (RRT).
Relative Retention Table (C18 Column)
Reference Standard: Unsubstituted Chalcone (
| Compound | Substituents | Predicted LogP | Relative Retention Time (RRT)* | Elution Order |
| Precursor 1 | 3,5-dichloroacetophenone | ~2.8 | 0.45 | 1 (Early) |
| Precursor 2 | Benzaldehyde | ~1.5 | 0.30 | 1 (Early) |
| Reference | Unsubstituted Chalcone | 3.1 | 1.00 | 2 (Mid) |
| Analog A | 4-Chlorochalcone | 3.7 | 1.15 - 1.25 | 3 (Late) |
| Target | 1-(3,5-dichlorophenyl)-... | 4.2 | 1.35 - 1.50 | 4 (Very Late) |
*RRT is calculated relative to the unsubstituted chalcone. If the reference elutes at 8.0 min, the Target is expected between 10.8 - 12.0 min.
Selectivity Comparison (C18 vs. Phenyl-Hexyl)
-
C18: Separation driven purely by hydrophobicity. Best for general purity.
-
Phenyl-Hexyl: Separation driven by
interactions.-
Insight: The 3,5-dichloro ring is electron-deficient. A Phenyl-Hexyl column may show increased retention relative to C18 due to specific
stacking with the stationary phase, potentially improving resolution from non-halogenated impurities.
-
Part 4: Workflow Visualization
Method Development Workflow
The following diagram illustrates the logical flow for validating the retention time of the target compound.
Caption: Figure 1. Step-by-step HPLC method development workflow for lipophilic chalcones.
Synthesis Monitoring Pathway
Visualizing the separation of reactants (Precursors) from the Product (Target) during synthesis monitoring.[2]
Caption: Figure 2.[2][3] Chromatographic separation logic: Reactants elute early; the lipophilic target elutes late.
Part 5: Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the electron-deficient chlorinated ring and residual silanols on the silica support.
-
Solution: Ensure the column is "End-capped" (e.g., Luna C18(2) or Zorbax Eclipse). Increase buffer concentration to 20mM Ammonium Acetate if using MS detection, or maintain 0.1% Formic Acid.
Solubility "Crash"
-
Symptom: No peak observed or split peaks.
-
Cause: The 3,5-dichloro derivative is highly insoluble in water. Injecting a pure ACN sample into a high-water mobile phase (e.g., 10% ACN start) can cause precipitation at the column head.
-
Fix: Ensure the starting gradient is at least 50% Organic (ACN/MeOH).
References
-
BenchChem. "HPLC-Based Separation of Cis and Trans Chalcone Isomers." BenchChem Application Notes, 2025. Link
-
BenchChem. "High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions."[2] BenchChem Protocols, 2025. Link
-
Roman, G. "Mannich bases of 4'-hydroxychalcones: Synthesis, cytotoxic activity and HPLC-UV characterization." The Open Medicinal Chemistry Journal, 2022. Link
-
Phenomenex. "Luna C18(2) Column Specifications and Application Guide." Phenomenex Technical Resources. Link
-
Warad, I., et al. "Crystal structure of (E)-3-(2,3-dichlorophenyl)-1-phenylprop-2-en-1-one." Acta Crystallographica Section E, ResearchGate, 2014. Link
Sources
Comparative Guide: Purity Validation of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one via Thin Layer Chromatography (TLC)
Topic: Validating Purity of 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one Using TLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of bioactive chalcones, specifically 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one , rapid and reliable purity assessment is critical for downstream efficacy. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a rapid, cost-effective, and robust alternative for in-process monitoring and qualitative validation.
This guide provides an in-depth technical comparison of TLC against alternative analytical methods, supported by a self-validating experimental protocol designed to detect common synthetic impurities such as unreacted 3,5-dichloroacetophenone and benzaldehyde .
Compound Profile & Critical Impurities
To validate purity, one must first understand the molecular behavior of the target and its potential contaminants.
-
Target Compound: 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
-
Chemical Class: Chalcone (
-unsaturated ketone) -
Synthesis Route: Claisen-Schmidt Condensation (Base-catalyzed)[1]
-
Key Molecular Feature: The conjugated enone system allows for strong UV absorption (quenching) at 254 nm, making it an ideal candidate for UV-TLC visualization.
Impurity Landscape
| Component | Role | Polarity Profile | Detection Challenge |
| Target Chalcone | Product | Moderate (Lipophilic due to -Cl) | Co-elution with ketone precursor |
| 3,5-Dichloroacetophenone | Starting Material (Ketone) | Moderate-Low | Similar Rf to product; requires optimized mobile phase |
| Benzaldehyde | Starting Material (Aldehyde) | Non-polar (High Rf) | Volatile; often faint on TLC |
| Michael Adducts | Side Product | High Polarity | Stays near baseline (Rf < 0.1) |
Comparative Analysis: TLC vs. HPLC vs. Melting Point
Why choose TLC? The following table contrasts the operational performance of TLC against HPLC and Melting Point analysis for this specific dichlorochalcone.
Table 1: Performance Matrix
| Feature | TLC (Optimized) | HPLC (Reverse Phase) | Melting Point |
| Primary Utility | Reaction monitoring; Quick purity check | Quantitative assay (>99.5%); Trace impurity ID | Physical characterization; Crystallinity check |
| Time to Result | 5–10 minutes | 30–60 minutes (including equilibration) | 15–30 minutes |
| Limit of Detection | ~1.0 – 5.0% impurity | < 0.05% impurity | N/A (Broadening range implies impurity) |
| Sample Recovery | Possible (Prep TLC) | Difficult (Destructive or requires fraction collector) | Destructive |
| Cost Efficiency | High (Negligible solvent use) | Low (High solvent/column cost) | High |
| Specific Limitation | Resolution: Can fail to separate isomers (cis/trans) without 2D techniques.[2][3][4] | Throughput: Serial processing creates bottlenecks. | Specificity: Cannot identify what the impurity is. |
Expert Insight: While HPLC provides the definitive purity percentage, TLC is the only method capable of parallel processing (running standards and crude simultaneously) to immediately visualize reaction completeness and "spot-to-spot" purity logic.
Strategic Methodology: The Self-Validating TLC Protocol
This protocol is designed not just to "run a plate," but to prove purity through Co-spotting and Multi-solvent Validation .
Phase A: Materials & Setup
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Detection: UV Lamp (Short wave 254 nm) and
stain (for double bond confirmation).[5] -
Standard Solutions: Dissolve 5 mg of pure starting materials and the crude product in 1 mL Dichloromethane (DCM) or Ethyl Acetate.
Phase B: Mobile Phase Optimization
For 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one, the lipophilic dichlorophenyl ring significantly increases retention in non-polar solvents.
Recommended Gradient Strategy:
-
Screening: Start with Hexane:Ethyl Acetate (90:10) .
-
Result: Product likely moves slowly (Rf < 0.2). Starting aldehyde moves fast.
-
-
Optimization: Shift to Hexane:Ethyl Acetate (80:20) .
-
Target: Product Rf should be 0.3 – 0.5 .
-
Separation: This polarity is usually sufficient to differentiate the chalcone (lower Rf) from the less polar 3,5-dichloroacetophenone (higher Rf).
-
Phase C: The "Co-Spot" Validation Step
To confirm the product spot is unique and not a co-eluting mixture:
-
Lane 1: Pure Benzaldehyde (Ref 1)
-
Lane 2: Pure 3,5-Dichloroacetophenone (Ref 2)
-
Lane 3: Co-spot (Crude Product + Ref 2)
-
Lane 4: Crude Product
Interpretation: If Lane 3 shows a single, enlarged spot, your product is co-eluting with the ketone (insufficient separation). If Lane 3 shows two distinct spots (figure-8 shape or separated), your method is valid.
Visualization & Logic Flow
The following diagram illustrates the decision logic for validating the purity of the chalcone product.
Caption: Decision tree for validating chalcone purity. Note the critical loop for mobile phase adjustment to ensure Rf values fall within the readable range (0.3–0.5).
Experimental Data & Troubleshooting
Expected Rf Values (Hexane:EtOAc 80:20)
-
Benzaldehyde: ~0.70 (Visible under UV, faint)
-
3,5-Dichloroacetophenone: ~0.55 (Strong UV absorption)
-
Target Chalcone: ~0.40 (Strong UV absorption, dark spot)
-
Baseline Impurities: 0.00 – 0.05 (Catalyst residues, polymers)
Common Failure Modes
-
Tailing Spots:
-
Cause: Acidic residue on the plate or product instability.
-
Fix: Add 1% Acetic Acid (if acidic) or 1% Triethylamine (if basic) to the mobile phase to sharpen spots.
-
-
"Ghost" Spots:
-
Cause: Decomposition of the chalcone on silica (retro-aldol reaction).
-
Fix: Run 2D-TLC. Develop the plate, rotate 90°, and develop again. If spots appear off the diagonal, the compound is degrading on the silica.
-
References
-
Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
PubChem. (2025).[6] Compound Summary: (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one.[6] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
